molecular formula C9H6ClNO B1630656 5-Chloroindole-3-carboxaldehyde CAS No. 827-01-0

5-Chloroindole-3-carboxaldehyde

Cat. No.: B1630656
CAS No.: 827-01-0
M. Wt: 179.6 g/mol
InChI Key: YXEXOIGXNYITQH-UHFFFAOYSA-N
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Description

5-Chloroindole-3-carboxaldehyde, also known as 5-chloro-1H-indole-3-carboxaldehyde, is an indole derivative.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEXOIGXNYITQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383642
Record name 5-Chloroindole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827-01-0
Record name 5-Chloroindole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloroindole-3-carboxaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 5-Chloroindole-3-carboxaldehyde

[1]

Executive Summary

5-Chloroindole-3-carboxaldehyde (CAS 827-01-0) is a critical organochlorine building block in medicinal chemistry, serving as a "privileged scaffold" for the synthesis of kinase inhibitors, tubulin polymerization inhibitors, and anti-inflammatory agents.[1] Distinguished by the electron-withdrawing chlorine atom at the C-5 position and a reactive formyl group at C-3, this compound offers a unique balance of lipophilicity and electronic activation that enhances the metabolic stability and potency of drug candidates.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, reactivity profiles, and applications in modern drug discovery.

Physicochemical Specifications

The introduction of a chlorine atom at the 5-position of the indole ring significantly alters the lipophilicity (LogP) and electronic distribution compared to the parent indole-3-carboxaldehyde.

PropertySpecification
IUPAC Name 5-Chloro-1H-indole-3-carbaldehyde
CAS Number 827-01-0
Molecular Formula C₉H₆ClNO
Molecular Weight 179.60 g/mol
Appearance Off-white to beige crystalline solid
Melting Point 213–216 °C (lit.)[2][1]
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (NH) ~16 (Predicted)
LogP 2.3 (Predicted)
H-Bond Donors/Acceptors 1 Donor (NH), 1 Acceptor (C=O)
Structural Analysis[4][5][6]
  • Electronic Effects: The 5-chloro substituent exerts an inductive electron-withdrawing effect (-I), which deactivates the benzene ring slightly but increases the acidity of the N-H proton compared to unsubstituted indole.

  • C-3 Formyl Group: This group acts as an electrophilic "warhead" for condensation reactions. It is conjugated with the indole nitrogen lone pair, making the carbonyl carbon less electrophilic than in typical benzaldehydes but highly reactive toward active methylene compounds.

Synthetic Route: Vilsmeier-Haack Formylation

The industrial and laboratory standard for synthesizing 5-Chloroindole-3-carboxaldehyde is the Vilsmeier-Haack reaction . This electrophilic aromatic substitution utilizes 5-chloroindole as the substrate and a pre-formed Vilsmeier reagent (chloromethyleneiminium salt).

Mechanism of Action[7]
  • Reagent Formation: Reaction of DMF with POCl₃ generates the electrophilic chloroiminium ion.

  • Electrophilic Attack: The electron-rich C-3 position of 5-chloroindole attacks the iminium species.

  • Elimination: Loss of a proton restores aromaticity.

  • Hydrolysis: The resulting iminium intermediate is hydrolyzed under basic conditions to yield the aldehyde.

VilsmeierHaackReagentsDMF + POCl3VilsmeierChloroiminiumSalt (Electrophile)Reagents->Vilsmeier0°C, 30 minIntermediateIminiumIntermediateVilsmeier->IntermediateSubstrate5-ChloroindoleSubstrate->Intermediate+ Vilsmeier Reagent40°C, 1hHydrolysisBase Hydrolysis(NaOH/H2O)Intermediate->HydrolysisProduct5-Chloroindole-3-carboxaldehydeHydrolysis->ProductPrecipitation

Figure 1: Vilsmeier-Haack Synthesis Workflow. The pathway highlights the generation of the active electrophile followed by regioselective formylation.

Experimental Protocol

Reagents: 5-Chloroindole (1.0 eq), POCl₃ (1.2 eq), DMF (5.0 eq), NaOH (aq).

  • Preparation of Vilsmeier Reagent: In a flame-dried flask under Ar, cool anhydrous DMF to 0°C. Add POCl₃ dropwise over 20 minutes. Stir for an additional 30 minutes to form the white/yellowish chloroiminium salt precipitate.

  • Addition: Dissolve 5-chloroindole in minimal DMF and add dropwise to the reagent mixture at 0°C.

  • Reaction: Warm the mixture to 40°C and stir for 1–2 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the starting indole.

  • Hydrolysis: Pour the reaction mixture onto crushed ice. Slowly add 4M NaOH or saturated NaOAc solution with vigorous stirring until pH ~9.

  • Isolation: The product will precipitate as a beige solid. Filter, wash extensively with water, and recrystallize from methanol or ethanol to obtain pure crystals (Yield: 60–80%).

Chemical Reactivity Profile

The chemical utility of 5-Chloroindole-3-carboxaldehyde stems from its ability to undergo divergent synthesis.

Knoevenagel Condensation

The C-3 aldehyde is highly reactive toward active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form tyrphostin-like derivatives. These vinyl nitriles are potent Michael acceptors and key pharmacophores in kinase inhibitors.

  • Conditions: Ethanol/Piperidine (cat.), Reflux.

  • Product: 3-(2,2-dicyanovinyl)-5-chloroindole (if using malononitrile).

Schiff Base Formation

Condensation with hydrazines (e.g., semicarbazide, phenylhydrazine) yields hydrazones. These derivatives often exhibit enhanced antifungal and antibacterial profiles compared to the parent aldehyde.

N-Alkylation

The indole NH proton (pKa ~16) can be deprotonated by bases like NaH or K₂CO₃, allowing for alkylation with alkyl halides. This is crucial for optimizing solubility and target binding interactions in drug design.

ReactivityCenter5-Chloroindole-3-carboxaldehydeKnoevenagelKnoevenagel Condensation(Malononitrile/Base)Center->KnoevenagelSchiffSchiff Base Formation(R-NH2 or Hydrazines)Center->SchiffAlkylationN-Alkylation(R-X, NaH)Center->AlkylationReductionReduction(NaBH4)Center->ReductionProd_KVinyl Nitriles(Kinase Inhibitors)Knoevenagel->Prod_KProd_SImines/Hydrazones(Antimicrobial)Schiff->Prod_SProd_AN-Substituted Indoles(Solubility Optimization)Alkylation->Prod_AProd_RIndole-3-methanolDerivativesReduction->Prod_R

Figure 2: Divergent Reactivity Map. The C-3 formyl group and N-1 position serve as primary vectors for chemical modification.

Applications in Drug Discovery

Kinase Inhibition (c-Src, EGFR, CDK2)

The 5-chloroindole scaffold mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinase enzymes.

  • 5-Cl Role: Fills hydrophobic pockets (e.g., the gatekeeper region) within the ATP binding site, often improving potency over the unsubstituted indole.

  • 3-CHO Role: Serves as a linker to attach "tail" groups that interact with the solvent-exposed regions of the kinase or as a precursor to vinyl nitriles that can form covalent bonds with cysteine residues (targeted covalent inhibitors).

Tubulin Polymerization Inhibitors

Derivatives synthesized via the condensation of 5-chloroindole-3-carboxaldehyde with aryl ketones (chalcone analogs) have demonstrated the ability to bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells.

Safety and Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[2]
Eye Irritation H319Causes serious eye irritation.[2][3]
STOT-SE H335May cause respiratory irritation.[2][1]

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) if possible, although the compound is relatively air-stable. Keep container tightly closed to prevent oxidation to the carboxylic acid over long periods.

  • First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes.[4]

References

  • PubChem. (2025).[2] 5-chloro-1H-indole-3-carbaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33.[5] Retrieved from [Link]

  • RSC Medicinal Chemistry. (2021). Discovery of new 5-substituted-indole-2-carboxamides as dual EGFR/CDK2 inhibitors. Retrieved from [Link]

5-Chloroindole-3-carboxaldehyde: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Chloroindole-3-carboxaldehyde (CAS No. 827-01-0) is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its indole core, functionalized with a strategically placed chlorine atom and a reactive aldehyde group, offers a unique combination of physicochemical properties and synthetic versatility. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the compound's properties, synthesis, reaction mechanisms, and applications. The content herein is grounded in established scientific principles and supported by authoritative references to ensure accuracy and trustworthiness, empowering researchers to leverage this valuable intermediate in their scientific pursuits.

PART 1: Core Compound Analysis

Introduction: The Strategic Importance of Halogenated Indoles

The indole scaffold is a ubiquitous motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] The introduction of a halogen, such as chlorine, onto the indole ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Halogenation can enhance membrane permeability, improve metabolic stability by blocking sites of oxidation, and introduce new binding interactions with target proteins. 5-Chloroindole-3-carboxaldehyde, also known as 5-chloro-1H-indole-3-carbaldehyde, exemplifies a "privileged scaffold" where the chloro-substituent at the 5-position and the formyl group at the electron-rich 3-position create a molecule primed for diverse chemical transformations.[4][5] This strategic functionalization makes it an invaluable precursor for the synthesis of complex molecules with potential therapeutic applications, including antiplatelet and antibacterial agents.[6]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of 5-Chloroindole-3-carboxaldehyde is essential for its effective use in research and development.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 827-01-0[4][5][6][7][8][9]
Molecular Formula C₉H₆ClNO[4][5][9]
Molecular Weight 179.60 g/mol [4][5]
Appearance White to light yellow or beige solid/crystalline powder[4][8]
Melting Point 211-216 °C[4][8]
Purity ≥95-98% (by GC)[7][8]
Solubility Insoluble in water.[10]
SMILES C1=CC2=C(C=C1Cl)C(=CN2)C=O[5]
InChI Key YXEXOIGXNYITQH-UHFFFAOYSA-N[5]

Spectroscopic Data: Spectroscopic analysis is critical for structure confirmation and purity assessment. While detailed spectra are best consulted directly from spectral databases, typical ¹H NMR and ¹³C NMR data provide characteristic signals for the indole and aldehyde protons and carbons, respectively.[11][12] Infrared (IR) spectroscopy will show characteristic peaks for the N-H and C=O stretching vibrations.

PART 2: Synthesis and Reaction Mechanisms

The Vilsmeier-Haack Reaction: A Cornerstone of Synthesis

The predominant and most efficient method for the industrial and laboratory-scale synthesis of 5-Chloroindole-3-carboxaldehyde is the Vilsmeier-Haack reaction.[2][3][13] This reaction involves the formylation of an electron-rich aromatic ring, in this case, 5-chloroindole, using a Vilsmeier reagent. The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[3][13][14]

The mechanism proceeds via electrophilic aromatic substitution, where the electron-rich 3-position of the indole ring attacks the electrophilic Vilsmeier reagent.[14] Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product.

Diagram 1: Vilsmeier-Haack Reaction Workflow

vilsmeier_haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation of 5-Chloroindole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ (in situ) POCl3 POCl₃ Start 5-Chloroindole Vilsmeier_Reagent->Start Reacts with Intermediate Iminium Salt Intermediate Start->Intermediate Electrophilic Attack Product 5-Chloroindole-3- carboxaldehyde Intermediate->Product Hydrolysis (Workup)

Caption: Synthesis of 5-Chloroindole-3-carboxaldehyde via the Vilsmeier-Haack reaction.

Detailed Experimental Protocol for Synthesis

The following protocol is a representative procedure for the synthesis of 5-Chloroindole-3-carboxaldehyde.

Materials:

  • 5-Chloroindole (CAS: 17422-32-1)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH) solution or sodium bicarbonate (NaHCO₃) solution

  • Methanol or other suitable recrystallization solvent

  • Ice, distilled water

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF in an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the cooled DMF with continuous stirring to form the Vilsmeier reagent.[4]

  • Prepare a solution of 5-chloroindole in a minimal amount of anhydrous DMF.[4]

  • Add the 5-chloroindole solution dropwise to the Vilsmeier reagent, maintaining the low temperature.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to approximately 40-50°C for about 45 minutes to an hour.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Neutralize the mixture by adding a solution of sodium hydroxide or sodium bicarbonate until the solution is basic.[4]

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like methanol to afford the final product as a white to beige solid.[4]

Key Synthetic Applications

5-Chloroindole-3-carboxaldehyde serves as a versatile starting material for a variety of chemical transformations, enabling the synthesis of a diverse library of compounds.

Diagram 2: Synthetic Utility of 5-Chloroindole-3-carboxaldehyde

synthetic_applications cluster_reactions Key Transformations cluster_products Resulting Scaffolds Core 5-Chloroindole-3-carboxaldehyde Reductive_Amination Reductive Amination Core->Reductive_Amination Wittig_HWE Wittig / HWE Olefination Core->Wittig_HWE Condensation Condensation Reactions (e.g., Knoevenagel) Core->Condensation Oxidation Oxidation Core->Oxidation Amines Substituted Amines Reductive_Amination->Amines Alkenes Vinyl Indoles Wittig_HWE->Alkenes Unsaturated α,β-Unsaturated Systems Condensation->Unsaturated Acids Carboxylic Acids Oxidation->Acids

Sources

An In-Depth Technical Guide to the GHS Hazard Classification of 5-Chloroindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Chloroindole-3-carboxaldehyde is a substituted indole derivative that serves as a crucial intermediate in synthetic organic chemistry.[1] Its utility in the synthesis of various bioactive compounds, including potential pharmaceutical agents, makes it a common reagent in research and drug development laboratories.[1] An authoritative understanding of its hazard profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is paramount for ensuring the safety of researchers and maintaining experimental integrity.

This technical guide provides a comprehensive analysis of the GHS hazard classification for 5-Chloroindole-3-carboxaldehyde. Moving beyond a simple recitation of data, this document elucidates the scientific rationale behind each classification, translates hazard statements into practical laboratory protocols, and offers a workflow for hazard evaluation.

Section 1: Consolidated GHS Hazard Profile

The GHS classification for 5-Chloroindole-3-carboxaldehyde is consistently reported across multiple reliable sources, including supplier Safety Data Sheets (SDS) and aggregated inventories. The consensus data is summarized below.

GHS ElementClassification/SpecificationSource
Pictogram GHS07 (Exclamation Mark)[1][2][3]
Signal Word Warning [1][2][3][4]
Hazard Class Skin IrritationCategory 2[1][2][5]
Serious Eye IrritationCategory 2[1][2][5]
Specific Target Organ Toxicity - Single ExposureCategory 3 (Respiratory tract irritation)[1][2][5]
Hazard Statements H315: Causes skin irritation.[2][3][4][6]
H319: Causes serious eye irritation.[2][3][4][6]
H335: May cause respiratory irritation.[2][3][6]

Section 2: Detailed Hazard Analysis and Mechanistic Rationale

The classification of 5-Chloroindole-3-carboxaldehyde is rooted in its chemical structure: a reactive aldehyde group appended to a chloro-substituted indole ring system. This combination dictates its irritant properties.

Skin Irritation - Category 2 (H315)

Classification Basis: A substance is classified as a Category 2 skin irritant if it produces reversible skin damage following an exposure of up to 4 hours.[7] This is typically determined by animal studies where mean scores for erythema (redness) or edema (swelling) fall within a specific range (≥2.3 to ≤4.0).[7] For 5-Chloroindole-3-carboxaldehyde, the classification is consistently reported as Category 2, indicating it causes skin irritation.[1][2][5]

Expert Insights: The aldehyde functional group is known for its reactivity, capable of forming Schiff bases with primary amines present in skin proteins. This covalent modification can disrupt protein structure and function, triggering an inflammatory response that manifests as irritation. The electron-withdrawing nature of the chlorine atom at the 5-position can further enhance the electrophilicity of the indole ring and the reactivity of the aldehyde, contributing to its irritant potential.

Serious Eye Irritation - Category 2 (H319)

Classification Basis: GHS Category 2 for eye irritation applies to substances that produce changes in the eye which are fully reversible within an observation period of 21 days.[8][9] This classification is supported by data showing responses such as corneal opacity, iritis, or conjunctival redness and swelling that meet specific scoring criteria.[8]

Expert Insights: The mucous membranes of the eye are significantly more sensitive than the skin. Chemicals that are skin irritants, like 5-Chloroindole-3-carboxaldehyde, are almost always eye irritants.[5] The same chemical reactivity that causes skin irritation will lead to a more pronounced and serious, though still reversible, inflammatory response in the delicate tissues of the eye. The H319 statement, "Causes serious eye irritation," underscores the need for mandatory eye protection.[2][3][4]

Specific Target Organ Toxicity - Single Exposure (STOT-SE) - Category 3 (H335)

Classification Basis: STOT-SE Category 3 is assigned to substances that cause transient, narcotic effects or respiratory tract irritation.[10] The H335 statement, "May cause respiratory irritation," is specifically for the latter.[6] This classification is based on human experience, animal data, or in-vitro evidence indicating irritation of the respiratory system.

Expert Insights: As a fine powder or solid, 5-Chloroindole-3-carboxaldehyde can become airborne during handling, leading to inhalation.[1] The particles can deposit on the moist surfaces of the respiratory tract, from the nasal passages to the bronchi. Here, the chemical's inherent irritant properties can cause local inflammation, leading to symptoms such as coughing, sneezing, and shortness of breath. The consistent reporting of this hazard necessitates handling the compound in a well-ventilated area or chemical fume hood.[3][5]

Unclassified Hazards

It is critical to note the absence of data for several hazard classes, including acute toxicity (oral, dermal, inhalation), carcinogenicity, mutagenicity, and reproductive toxicity.[5] While aggregated data for the related compound 5-Chloroindole shows some notifications for acute toxicity, the data for 5-Chloroindole-3-carboxaldehyde itself is insufficient for classification.[11] An absence of classification does not equate to an absence of hazard. Standard chemical hygiene principles should always be applied, assuming the compound may be harmful if significant exposure occurs.

Section 3: The GHS Classification Workflow

The final GHS classification for a chemical is not arbitrary. It is the result of a systematic evaluation of all available data. The following diagram illustrates the logical workflow that leads to the classification of 5-Chloroindole-3-carboxaldehyde.

GHS_Classification_Workflow sds Supplier Safety Data Sheets (SDS) eval_skin Skin Contact Analysis (Reactivity Data) sds->eval_skin eval_eye Eye Contact Analysis (High Sensitivity of Mucous Membranes) sds->eval_eye eval_inhale Inhalation Potential (Airborne Dust/Powder) sds->eval_inhale echa ECHA C&L Inventory [2] echa->eval_skin echa->eval_eye eval_other Review Other Endpoints (Acute Tox, Carcinogenicity, etc.) echa->eval_other physchem Physical/Chemical Properties (Solid, Powder, Air-Sensitive) [4, 13] physchem->eval_inhale h_statements H315: Skin Irritant [2] H319: Serious Eye Irritant [2] H335: Respiratory Irritant [2] eval_skin->h_statements eval_eye->h_statements eval_inhale->h_statements pictogram Pictogram: GHS07 (Exclamation Mark) signal Signal Word: Warning h_statements->pictogram h_statements->signal p_statements Precautionary Statements (P261, P280, P305+P351+P338, etc.) [5] h_statements->p_statements

Caption: GHS classification workflow for 5-Chloroindole-3-carboxaldehyde.

Section 4: Practical Guidance for Researchers

Translating GHS classifications into tangible safety practices is the ultimate goal of the system. The following protocols are derived directly from the hazard profile of 5-Chloroindole-3-carboxaldehyde.

Experimental Protocol: Engineering Controls and Personal Protective Equipment (PPE)

A self-validating safety protocol ensures that potential exposures are minimized at every step.

  • Engineering Controls: All weighing and handling of solid 5-Chloroindole-3-carboxaldehyde must be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[5][12]

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5] A face shield should be considered if there is a risk of splashing.

  • Skin Protection:

    • Wear a flame-retardant lab coat, fully buttoned.

    • Wear chemically resistant gloves (e.g., nitrile) at all times. Inspect gloves for tears or holes before use.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][4]

  • Respiratory Protection: Under normal use conditions within a fume hood, no respiratory protection is required.[5] If engineering controls are not available or fail, a NIOSH-approved particulate respirator (e.g., N95) should be used.

Handling and Storage Procedures
ProcedureProtocolRationale / P-Statement Link
Handling Avoid generating dust.[5] Avoid contact with skin, eyes, and clothing.[5] Use only in a well-ventilated area.[3]Linked to H315, H319, H335. Corresponds to P261 (Avoid breathing dust), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/eye protection).
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[5][12] Store under an inert atmosphere, as the compound is noted to be air sensitive.[1][4] Store locked up.[3][12]Corresponds to P403 + P233 (Store in a well-ventilated place. Keep container tightly closed) and P405 (Store locked up).
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]Corresponds to P501.
First Aid Measures
Exposure RouteFirst Aid ProtocolSource
Inhalation Move person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[3][5]
Skin Contact Take off contaminated clothing immediately. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[3][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[3][5]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician if symptoms occur.[5]

Conclusion

The GHS classification of 5-Chloroindole-3-carboxaldehyde as a skin irritant (Category 2), a serious eye irritant (Category 2), and a respiratory tract irritant (STOT-SE Category 3) provides a clear and actionable framework for its safe use. The "Warning" signal word and GHS07 pictogram serve as immediate visual reminders of these hazards. For the intended audience of researchers and drug development professionals, adherence to the derived protocols for PPE, handling, and storage is not merely a regulatory requirement but a cornerstone of scientific best practice and personal safety. The absence of data in other hazard classes necessitates a conservative approach, treating the compound with respect and care at all times.

References

  • PubChem. (n.d.). 5-Chloroindole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-chloro-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Chem-Supply.net. (n.d.). GHS SDS: 5-Chloroindole-3-carboxaldehyde. Retrieved from [Link]

  • Society for Chemical Hazard Communication. (n.d.). GHS/HazCom Information Sheet: Serious Eye Damage / Eye Irritation. Retrieved from [Link]

  • ChemSafetyPro.COM. (2018). GHS Classification Criteria for Acute Toxicity. Retrieved from [Link]

  • Society for Chemical Hazard Communication. (n.d.). GHS/HazCom Information Sheet: Skin Corrosion / Irritation. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Assigning hazard categories. Pesticide Registration Toolkit. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2004). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Overview of the GHS Classification Scheme in Hazard Classification. A Framework to Guide Selection of Chemical Alternatives. Retrieved from [Link]

  • Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]

  • Safe Work Australia. (n.d.). Classifying hazardous chemicals. Retrieved from [Link]

  • ChemSafetyPro.COM. (2018). GHS Classification Criteria for Eye Irritation and Serious Eye Damage. Retrieved from [Link]

  • United Nations Economic Commission for Europe. (2017). Globally harmonized system of Classification and Labelling of Chemicals for Substances Health and Environmental Hazards. Retrieved from [Link]

Sources

Commercial Sources & Technical Validation of 5-Chloroindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 827-01-0 | Technical Dossier for Pharmaceutical Development [1]

Part 1: Executive Technical Overview

5-Chloroindole-3-carboxaldehyde (5-Cl-Ind-3-CHO) is a critical heterocyclic building block in medicinal chemistry, functioning as a "privileged scaffold" for the synthesis of serotonin receptor modulators (5-HT), anti-tumor agents, and anti-infectives. Its strategic value lies in the C-3 formyl group, which serves as a reactive handle for condensation reactions (e.g., Knoevenagel, Schiff base formation) while the C-5 chlorine atom modulates metabolic stability and lipophilicity.

For drug development professionals, sourcing this intermediate is not merely about finding a vendor; it is about securing a supply chain that minimizes regioisomeric impurities and metal contamination derived from catalytic synthesis routes.

Chemical Identity & Key Properties
PropertySpecification
CAS Number 827-01-0
Molecular Formula C₉H₆ClNO
Molecular Weight 179.60 g/mol
Appearance Off-white to beige crystalline solid
Melting Point 213–216 °C (Lit.)[1][2][3][4]
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Purity Standard ≥98% (HPLC) for Research; ≥99.5% for GMP Synthesis

Part 2: Synthesis Logic & Impurity Profiling (Expertise)

To validate a supplier's Certificate of Analysis (CoA), one must understand the synthetic origin of the material. The dominant industrial route is the Vilsmeier-Haack formylation of 5-chloroindole.

The Vilsmeier-Haack Route

This reaction utilizes Phosphorus Oxychloride (POCl₃) and Dimethylformamide (DMF) to generate an electrophilic chloroiminium ion, which attacks the electron-rich C-3 position of the indole ring.

Why this matters for Quality Control:

  • Regio-selectivity: While C-3 is preferred, trace formylation can occur at N-1 or C-2 if reaction conditions (temperature/stoichiometry) are uncontrolled.

  • Residual Reagents: Poor workup can leave acidic phosphorus residues or dimethylamine salts.

  • Starting Material: Unreacted 5-chloroindole is the most common organic impurity due to incomplete conversion.

VilsmeierSynthesis Start 5-Chloroindole (Starting Material) Intermediate Iminium Salt Intermediate Start->Intermediate Electrophilic Attack Reagents POCl3 + DMF (Vilsmeier Reagent) Reagents->Intermediate Hydrolysis Hydrolysis (NaOH/H2O) Intermediate->Hydrolysis Product 5-Chloroindole-3-carboxaldehyde (Target) Hydrolysis->Product Impurity1 Impurity A: Unreacted 5-Chloroindole Hydrolysis->Impurity1 Residual Impurity2 Impurity B: Phosphorus Residues Hydrolysis->Impurity2 Trace

Figure 1: Vilsmeier-Haack synthetic pathway highlighting critical control points for impurity generation.

Part 3: Commercial Supplier Landscape

Suppliers are categorized by their utility in the drug development lifecycle: Tier 1 for high-trust, small-scale benchmarking, and Tier 2 for scale-up and manufacturing.

Tier 1: Validated Catalog Suppliers (Research & Benchmarking)

Best for: Reference standards, initial SAR studies, and gram-scale synthesis.

SupplierGradePack SizesKey Advantage
Sigma-Aldrich (Merck) 98%1g, 5g, 25gGold Standard: Reliable CoA, extensive safety data, global logistics.
Thermo Fisher (Alfa Aesar) 98%+1g - 100gLogistics: Fast delivery in NA/EU; high stock availability.
TCI Chemicals >98.0% (GC)1g, 5gPurity Focus: Often provides GC purity data specifically.
Apollo Scientific 98%100mg - 25gSpecialist: Strong UK/EU presence, competitive pricing for intermediates.
Tier 2: Bulk & Fine Chemical Manufacturers (Scale-Up)

Best for: Process development, pilot plant batches, and kg-scale procurement.

SupplierLocationFocusAudit Considerations
Biosynth Global (Swiss HQ)Pharma IntermediatesHigh regulatory compliance; good for transition to GMP.
SynQuest Labs USAFluorine/HeterocyclesDomestic US manufacturing capabilities; easier to audit for US firms.
Shanghai Boyle Chemical ChinaBulk SynthesisCost-effective for kg-scale; requires rigorous batch-specific QC validation.
Capot Chemical ChinaCustom SynthesisFlexible custom synthesis; verify HPLC data independently.

Part 4: Quality Assurance Framework (Trustworthiness)

Do not rely solely on the vendor's CoA. Implement this Self-Validating QC Protocol upon receipt of material.

Identity Verification (NMR)

The aldehyde proton is distinct and diagnostic.

  • Protocol: Dissolve ~10 mg in DMSO-d₆.

  • Key Signal: Look for a singlet at δ 9.9–10.0 ppm (Aldehyde -CHO).

  • Contaminant Check: Check for DMF residual peaks (δ 2.73, 2.89, 7.95 ppm) or unreacted indole (lack of aldehyde peak).

Purity Analysis (HPLC)

A generic gradient method is insufficient due to the polarity difference between the aldehyde and the starting chloroindole.

Recommended Method:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and 280 nm (indole specific).

  • Acceptance Criteria: Main peak >98.0% area; no single impurity >0.5%.

Supplier Qualification Workflow

Use this logic flow to approve a new bulk vendor.

SupplierQual Request Request 10g Sample (Pre-Purchase) Visual Visual Inspection (Color/Form) Request->Visual Melting Melting Point Check (Target: 213-216°C) Visual->Melting HPLC HPLC Purity Analysis (>98%?) Melting->HPLC Fail REJECT Supplier Melting->Fail Wide Range (>2°C) HPLC->Fail No (<98% or unknown peaks) Pass APPROVE for Pilot HPLC->Pass Yes

Figure 2: Decision tree for qualifying new bulk suppliers of indole intermediates.

Part 5: Safety & Handling

  • GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.[1]

  • Handling: This compound is an irritant.[5] Use standard PPE (gloves, goggles, fume hood).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aldehydes can oxidize to carboxylic acids (5-chloroindole-3-carboxylic acid) upon prolonged exposure to air.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2795374, 5-Chloroindole-3-carboxaldehyde. Retrieved from [Link][1]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for synthesis route).[2][6][7][8]

Sources

5-Chloroindole-3-carboxaldehyde literature review

[1][2]

Executive Summary

5-Chloroindole-3-carboxaldehyde (CAS: 827-01-0) is a pivotal heterocyclic building block in medicinal chemistry.[1][2][3] Distinguished by the presence of a chlorine atom at the C5 position and a reactive formyl group at C3, this molecule serves as a "linchpin" intermediate. It balances the lipophilic, metabolic-stability-enhancing properties of the halogen with the versatile electrophilic nature of the aldehyde.[2]

This guide details the synthesis, chemical reactivity, and therapeutic applications of 5-chloroindole-3-carboxaldehyde, specifically focusing on its role as a precursor for thiosemicarbazones (anticancer/antimycobacterial), Schiff bases , and hydrazones .

Part 1: Chemical Architecture & Reactivity

The 5-Chloro Effect

In drug design, the introduction of a chlorine atom at the C5 position of the indole ring is rarely arbitrary.

  • Metabolic Stability: The C5 position is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[2] Blocking this site with chlorine extends the half-life of the pharmacophore.[2]

  • Lipophilicity: The chloro-substituent increases the logP, enhancing membrane permeability compared to the unsubstituted indole.

  • Electronic Modulation: Chlorine is inductively electron-withdrawing (-I) but mesomerically electron-donating (+M).[2] At the C5 position, it subtly modulates the electron density of the indole ring, affecting the acidity of the N-H proton and the electrophilicity of the C3-formyl group.

The C3-Formyl "Warhead"

The aldehyde at C3 is the primary handle for derivatization.[2] Unlike simple aryl aldehydes, the indole-3-carboxaldehyde moiety is electronically connected to the indole nitrogen lone pair.[2] This conjugation makes the carbonyl carbon less electrophilic than a typical benzaldehyde, requiring specific conditions for condensation reactions.

Part 2: Synthesis – The Vilsmeier-Haack Protocol[2]

The industry-standard method for synthesizing 5-chloroindole-3-carboxaldehyde is the Vilsmeier-Haack formylation .[2] This reaction is highly regioselective for the electron-rich C3 position of the indole.[2]

Mechanism of Action

The reaction proceeds via an electrophilic aromatic substitution.[2][4][5] The active electrophile is the "Vilsmeier reagent" (chloroiminium ion), generated in situ from Phosphorus Oxychloride (

VilsmeierMechanismDMFDMFVilsmeierChloroiminium Ion(Vilsmeier Reagent)DMF->Vilsmeier+ POCl3- PO2Cl2-POCl3POCl3POCl3->VilsmeierIntermediateIminium SaltIntermediateVilsmeier->Intermediate+ Indole(Electrophilic Attack at C3)Indole5-ChloroindoleIndole->IntermediateProduct5-Chloroindole-3-carboxaldehydeIntermediate->Product+ H2O / Base(Hydrolysis)

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation of 5-chloroindole.[2]

Validated Experimental Protocol

Note: This protocol is optimized for regioselectivity and yield.

Reagents:

  • 5-Chloroindole (5.0 g, 33 mmol)[1]

  • Phosphorus Oxychloride (

    
    ) (4.6 mL, 49 mmol)
    
  • Dimethylformamide (DMF) (25 mL total)

  • Sodium Hydroxide (NaOH) (5.9 g, 148 mmol)[1]

Step-by-Step Procedure:

  • Reagent Generation: In a dry round-bottom flask under inert atmosphere (

    
    ), cool 20 mL of DMF to 0°C in an ice bath.
    
  • Activation: Add

    
     dropwise over 15–20 minutes. Critical: Maintain temperature < 5°C to prevent thermal decomposition of the Vilsmeier reagent.[2] Stir for an additional 10 minutes.
    
  • Addition: Dissolve 5-chloroindole (5.0 g) in 5 mL of DMF. Add this solution dropwise to the reaction mixture at 0°C.

  • Reaction: Remove the ice bath and heat the mixture to 40°C . Maintain this temperature for 45 minutes. Why: Heating ensures complete conversion, but exceeding 60°C can promote side reactions at the nitrogen or polymerization.

  • Quenching: Cool the mixture to room temperature.

  • Hydrolysis: Slowly add the NaOH solution (5.9 g in 20 mL water). The mixture may exotherm; control the temperature.[2] Heat the basified mixture to 50°C for 10 minutes to ensure complete hydrolysis of the iminium salt to the aldehyde.

  • Isolation: Pour the reaction mixture onto crushed ice (100 mL). The product will precipitate as a solid.[2][6]

  • Purification: Filter the precipitate. Recrystallize from methanol to obtain the pure product.[2]

Expected Data:

  • Appearance: White to beige solid.[2]

  • Yield: ~59–65%.[2]

  • Melting Point: 215–216°C.[2]

Part 3: Therapeutic Applications & Derivatization[2][7][8]

The aldehyde group is a gateway to diverse pharmacophores. The most significant derivatives are Thiosemicarbazones and Schiff Bases .[2]

Thiosemicarbazones (Anticancer & Antimicrobial)

Condensation of 5-chloroindole-3-carboxaldehyde with thiosemicarbazide yields derivatives with potent biological profiles.[2]

  • Mechanism: These compounds often act as tridentate ligands (N-N-S donor set) that chelate transition metals (Fe, Cu).[2] This chelation inhibits Ribonucleotide Reductase , an enzyme critical for DNA synthesis in rapidly dividing cancer cells.[2]

  • Key Insight: The 5-chloro substituent enhances the cytotoxicity against leukemia (L1210) and lung cancer (A549) cell lines compared to the unsubstituted analog.[2]

Schiff Bases & Hydrazones
  • Isonicotinoyl Hydrazones: Synthesized by reacting with isoniazid.[2] These derivatives target Mycobacterium tuberculosis, leveraging the indole ring to penetrate the mycobacterial cell wall.

  • Amino Acid Conjugates: Schiff bases formed with histidine or glutamic acid have been explored as radiopharmaceuticals (Technetium-99m labeling) for tumor imaging, utilizing the indole for tumor targeting.[2][7]

Derivatization Workflow

DerivativesAldehyde5-Chloroindole-3-carboxaldehydeTSC_ProdThiosemicarbazone(Anticancer/RibonucleotideReductase Inhibitor)Aldehyde->TSC_Prod+ TSCat. AcOH, RefluxHydraz_ProdAcylhydrazone(Antitubercular)Aldehyde->Hydraz_Prod+ HydrazEtOH, RefluxSchiff_ProdSchiff Base (Imine)(Antimicrobial/Imaging)Aldehyde->Schiff_Prod+ AmineMeOH, RefluxTSThiosemicarbazideTS->TSC_ProdHydrazIsonicotinylHydrazideHydraz->Hydraz_ProdAminePrimary Amine(R-NH2)Amine->Schiff_Prod

Figure 2: Synthetic divergence from the 5-chloroindole-3-carboxaldehyde scaffold.[2]

Part 4: Experimental Protocol - Thiosemicarbazone Synthesis

Objective: Synthesis of 5-chloroindole-3-carboxaldehyde thiosemicarbazone.

Reagents:

  • 5-Chloroindole-3-carboxaldehyde (1.0 mmol)[2]

  • Thiosemicarbazide (1.0 mmol)

  • Ethanol (Absolute, 10 mL)

  • Acetic Acid (Glacial, 2-3 drops)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 5-chloroindole-3-carboxaldehyde in 10 mL of absolute ethanol.

  • Addition: Add an equimolar amount of thiosemicarbazide.

  • Catalysis: Add 2-3 drops of glacial acetic acid. The acid catalyzes the protonation of the carbonyl oxygen, facilitating nucleophilic attack by the hydrazine moiety.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 3:1).

  • Workup: Upon completion, cool the mixture. The product typically precipitates as a crystalline solid.[2]

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water if necessary.

Part 5: Safety & Handling (MSDS Highlights)

  • Hazards: 5-Chloroindole-3-carboxaldehyde is classified as a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335).[2][8]

  • Handling: Use standard PPE (gloves, goggles). All synthesis involving

    
     must be performed in a fume hood due to the generation of toxic fumes and potential for violent reaction with water.[2]
    

References

  • ChemicalBook. (n.d.).[2] 5-Chloroindole-3-carboxaldehyde | 827-01-0 Synthesis and Properties. Retrieved from

  • BenchChem. (2025).[2][9] Synthesis of 5-Chloroindole from 5-bromoindole: An Application Note and Protocol. Retrieved from

  • El-Sawy, E. R., et al. (2017).[2] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry.[2] Retrieved from

  • Zanjan University of Medical Sciences. (2013). Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones.[2][10] PubMed.[2] Retrieved from

  • Sigma-Aldrich. (n.d.).[2] 5-Chloroindole-3-carboxaldehyde Product Information. Retrieved from [2][3]

Methodological & Application

Vilsmeier-Haack formylation of 5-chloroindole protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective C3-Formylation of 5-Chloroindole via Vilsmeier-Haack Protocol

Executive Summary

This application note details the optimized protocol for synthesizing 5-chloroindole-3-carboxaldehyde (CAS: 827-01-0) using the Vilsmeier-Haack reaction. This transformation is a cornerstone in medicinal chemistry, particularly for synthesizing indole-based pharmacophores (e.g., kinase inhibitors, antivirals).

Unlike generic procedures, this guide addresses critical failure points: thermal runaway during reagent formation, regioselectivity control (C3 vs. N1), and the pH-dependent hydrolysis of the iminium intermediate.

Scientific Foundation & Mechanism

The Vilsmeier-Haack reaction utilizes the Vilsmeier Reagent (chloromethylene)dimethyliminium chloride), generated in situ from DMF and POCl₃.

Mechanism of Action:

  • Reagent Formation: POCl₃ activates DMF, displacing the oxygen to form the electrophilic chloroiminium ion.[1][2] This step is highly exothermic.

  • Electrophilic Attack: The electron-rich indole ring attacks the iminium ion. The C3 position is electronically favored over C2 or N1 due to the enamine-like reactivity of the pyrrole ring in the indole system.

  • Re-aromatization: Loss of a proton restores aromaticity, yielding an iminium salt intermediate.

  • Hydrolysis: This stable salt must be hydrolyzed under basic conditions to release the final aldehyde.

Figure 1: Mechanistic Pathway

VilsmeierMechanism Reagents DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Reagents->Vilsmeier Activation (Exothermic) Attack Electrophilic Attack (C3 Position) Vilsmeier->Attack Substrate 5-Chloroindole Substrate->Attack Intermediate Iminium Salt (Stable Intermediate) Attack->Intermediate -HCl Hydrolysis Base Hydrolysis (pH > 9) Intermediate->Hydrolysis +H2O / NaOH Product 5-Chloroindole- 3-carboxaldehyde Hydrolysis->Product Final Release

Caption: Mechanistic flow from reagent activation to hydrolytic release of the aldehyde.

Experimental Protocol

Safety Warning: Phosphorus oxychloride (POCl₃) is violently water-reactive and corrosive. DMF is a potent solvent that can facilitate the absorption of toxins through the skin. All operations must be performed in a fume hood.

Materials & Stoichiometry
ComponentRoleEquiv.Notes
5-Chloroindole Substrate1.0Limiting reagent.
POCl₃ Activator1.2 - 1.5Freshly distilled preferred.
DMF (Anhydrous) Solvent/Reagent5.0 - 10.0 volMust be dry (<0.1% H₂O).
NaOH (2M) QuenchExcessAdjust to pH 9–10.
Step-by-Step Procedure

Step 1: Vilsmeier Reagent Formation (Critical Control Point)

  • Charge a dry round-bottom flask with anhydrous DMF (10 volumes relative to indole).

  • Cool the system to 0–5°C using an ice/salt bath.

  • Add POCl₃ (1.2 equiv) dropwise via an addition funnel.

    • Expert Insight: The addition rate must be slow enough to keep the internal temperature below 10°C . Rapid addition causes thermal decomposition of the reagent (turning the solution dark yellow/orange) and reduces yield.

  • Stir at 0°C for 30 minutes to ensure complete formation of the chloroiminium salt.

Step 2: Substrate Addition

  • Dissolve 5-chloroindole (1.0 equiv) in a minimum amount of DMF (2-3 volumes).

  • Add this solution dropwise to the Vilsmeier reagent at 0–5°C.[3]

  • Observation: The mixture may thicken or change color (often to a light yellow/pink suspension).

Step 3: Reaction & Heating

  • Remove the ice bath and allow the mixture to reach room temperature.

  • Heat the reaction to 80–85°C for 4–6 hours.

    • Why Heat? While Vilsmeier reactions can proceed at RT, the electron-withdrawing chlorine at C5 deactivates the ring slightly compared to unsubstituted indole. Heating ensures complete conversion and overcomes the energy barrier for the electrophilic substitution.

Step 4: Quench & Hydrolysis (The "Hidden" Step)

  • Cool the reaction mixture to RT.

  • Pour the mixture slowly into crushed ice (approx. 20 volumes).

  • Crucial Step: The initial mixture will be acidic. Slowly add 2M NaOH (or saturated Na₂CO₃) with vigorous stirring until the pH reaches 9–10 .

    • Causality: The intermediate is an iminium salt.[1][2][4] If the solution remains acidic, the salt stays soluble in water, and you will recover nothing upon filtration. Basic conditions force the hydrolysis to the aldehyde, which precipitates as a solid.

Step 5: Isolation & Purification

  • Stir the basic suspension for 1 hour to ensure precipitation.[3]

  • Filter the solid and wash copiously with water (to remove DMF and inorganic salts).

  • Recrystallization: Recrystallize from hot Methanol or Ethanol.

  • Yield Target: 85–95%.[1]

Figure 2: Experimental Workflow

Workflow Setup Setup: Dry DMF, 0°C Bath AddPOCl3 Add POCl3 Dropwise (Keep T < 10°C) Setup->AddPOCl3 AddIndole Add 5-Chloroindole (in DMF) AddPOCl3->AddIndole Heat Heat to 85°C (4-6 Hours) AddIndole->Heat Quench Pour into Ice Adjust pH to 9-10 (NaOH) Heat->Quench Filter Filter Precipitate Wash with Water Quench->Filter Cryst Recrystallize (MeOH) Filter->Cryst

Caption: Operational workflow emphasizing temperature control and pH adjustment.

Characterization & Analysis

Successful synthesis is validated by the appearance of the distinct aldehyde proton and the preservation of the indole NH.

TechniqueExpected Signal / ValueInterpretation
Appearance Off-white to pale yellow solidDark color indicates oxidation or thermal decomposition.
Melting Point 213–216°CSharp range indicates high purity.
¹H NMR (DMSO-d₆) δ 9.92 (s, 1H) Aldehyde -CHO proton (Diagnostic).
δ 12.30 (br s, 1H)Indole -NH proton.
δ 8.29 (s, 1H)C2-H proton (deshielded by C3-CHO).
IR (KBr) 1638–1650 cm⁻¹Strong C=O stretching vibration.
3200–3300 cm⁻¹N-H stretching.

Data compiled from verified spectral libraries [1, 2].

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Incomplete hydrolysis.Ensure pH is adjusted to >9 during workup. The iminium salt is water-soluble.
Dark/Black Product Thermal runaway.Control exotherm strictly during POCl₃ addition (<10°C).
N-Formylation (Side Product) Base too strong / Phase transfer.Use Na₂CO₃ instead of NaOH; ensure anhydrous conditions during the reaction phase.
Starting Material Remains Reaction incomplete.5-Cl is deactivating. Ensure temperature reaches 80°C+ and extend time to 6h.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 69614, 5-Chloroindole-3-carboxaldehyde. Retrieved from [Link]

  • James, P. N., & Snyder, H. R. (1959). Indole-3-aldehyde.[1][5][6][7] Organic Syntheses, 39, 30. (Foundational protocol adapted for halogenated indoles).

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

Using 5-Chloroindole-3-carboxaldehyde in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Chloroindole-3-carboxaldehyde in Medicinal Chemistry

Executive Summary

This guide details the strategic application of 5-Chloroindole-3-carboxaldehyde as a "privileged scaffold" in drug discovery. Unlike the unsubstituted indole-3-carboxaldehyde, the 5-chloro derivative offers distinct pharmacokinetic advantages, including enhanced lipophilicity (LogP modulation) and metabolic stability by blocking the C5 position—a common site for cytochrome P450-mediated hydroxylation. This note provides validated protocols for transforming this precursor into high-value bioactive agents, specifically targeting kinase inhibition (anticancer) and microbial resistance.

The Pharmacophore Rationale

Successful medicinal chemistry relies on understanding why a specific substitution pattern is chosen.

  • Metabolic Blockade: The C5 position of the indole ring is electron-rich and prone to metabolic oxidation. Substituting hydrogen with chlorine (a "metabolic blocker") extends the half-life (

    
    ) of the drug candidate.
    
  • Halogen Bonding: The 5-Cl atom acts as a lipophilic clamp. In kinase pockets (e.g., EGFR, VEGFR), the chlorine atom often engages in halogen bonding with backbone carbonyls or hydrophobic interactions with residues like Leucine or Valine, significantly increasing binding affinity (

    
    ) compared to the hydrogen analog.
    
  • Electronic Tuning: The inductive electron-withdrawing nature of chlorine (-I effect) activates the C3-aldehyde carbonyl, facilitating nucleophilic attacks (e.g., Schiff base formation) without deactivating the ring to the point of instability.

Synthetic Versatility Hub

The C3-aldehyde functionality serves as a divergent point for synthesis. The diagram below illustrates the primary reaction pathways accessible from this hub.

SyntheticHub Start 5-Chloroindole-3-carboxaldehyde (CAS: 827-01-0) Schiff Schiff Base Formation (Condensation) Start->Schiff + Amines/Hydrazides (Cat. AcOH) Knoevenagel Knoevenagel Condensation (C-C Bond Formation) Start->Knoevenagel + Active Methylene (Cat. Piperidine) Biginelli Biginelli Reaction (Multicomponent) Start->Biginelli + Urea + Ketoester (Cat. Acid) Hydrazones Thiosemicarbazones/Hydrazones (Antimicrobial/Antiviral) Schiff->Hydrazones Thiazolidinones 5-Arylidene-2,4-thiazolidinediones (Anticancer/Kinase Inhibitors) Knoevenagel->Thiazolidinones Pyrimidines Dihydropyrimidinones (Ca2+ Channel Blockers) Biginelli->Pyrimidines

Figure 1: Divergent synthetic pathways utilizing 5-Chloroindole-3-carboxaldehyde as a core scaffold.

Application Note A: Synthesis of Thiosemicarbazones (Antimicrobial/Antiviral)

Thiosemicarbazone derivatives of indoles are potent chelators of transition metals (Fe, Cu), often inhibiting ribonucleotide reductase, a critical enzyme for DNA synthesis in bacteria and cancer cells.

Protocol ID: SC-TSC-01

Target: 5-Chloroindole-3-carboxaldehyde thiosemicarbazone.

Reagents:

  • 5-Chloroindole-3-carboxaldehyde (1.0 eq)

  • Thiosemicarbazide (1.1 eq)

  • Solvent: Absolute Ethanol (EtOH)[1]

  • Catalyst: Glacial Acetic Acid (3-5 drops)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol (approx. 179 mg) of 5-Chloroindole-3-carboxaldehyde in 15 mL of absolute ethanol. Ensure complete solubilization; mild heating (40°C) may be required.

  • Addition: Add 1.1 mmol of thiosemicarbazide to the solution.

  • Catalysis: Add 3-5 drops of glacial acetic acid. The acid protonates the carbonyl oxygen, increasing electrophilicity.

  • Reflux: Attach a condenser and reflux the mixture at 78-80°C for 3–5 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The aldehyde spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      product spot.
  • Workup: Cool the reaction mixture to room temperature. A precipitate should form. If not, pour the mixture onto crushed ice (50 g).

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether (to remove unreacted aldehyde). Recrystallize from hot ethanol/water (8:2).

Data Validation:

Parameter Expected Value Observation Note
Appearance Yellow/Cream Crystalline Solid Darkening indicates oxidation; recrystallize.
Yield 75% – 85% Lower yields suggest incomplete reflux time.

| IR Spectrum | C=N stretch @ 1600-1620 cm⁻¹ | Disappearance of C=O stretch @ 1660 cm⁻¹. |

Application Note B: Knoevenagel Condensation (Anticancer/Kinase Inhibition)

This protocol targets the synthesis of 5-arylidene-2,4-thiazolidinediones.[2][3][4][5] These compounds mimic ATP in the kinase binding pocket and are effective EGFR/BRAF inhibitors [1].

Protocol ID: KC-TZD-02

Target: 5-(5-chloro-1H-indol-3-ylmethylene)-thiazolidine-2,4-dione.

Reagents:

  • 5-Chloroindole-3-carboxaldehyde (1.0 eq)

  • 2,4-Thiazolidinedione (1.0 eq)

  • Solvent: Ethanol or Toluene

  • Catalyst: Piperidine (0.1 eq)

Step-by-Step Methodology:

  • Setup: Combine 1.0 mmol of aldehyde and 1.0 mmol of 2,4-thiazolidinedione in 20 mL of ethanol.

  • Catalysis: Add 0.1 mmol of piperidine.

    • Mechanistic Insight: Piperidine acts as a base to deprotonate the C5 position of the thiazolidinedione, creating a carbanion that attacks the aldehyde.

  • Reflux: Heat to reflux (80°C) for 6–8 hours.

    • Self-Validating Check: The product is typically less soluble than the reactants. Heavy precipitation during reflux is a positive sign of product formation.

  • Isolation: Cool to room temperature. Filter the precipitate.[6]

  • Washing: Wash the cake with dilute HCl (1M, 5 mL) to remove piperidine traces, followed by water and cold ethanol.

  • Drying: Dry in a vacuum oven at 50°C.

Pathway Visualization:

Knoevenagel Reactants Reactants: Aldehyde + Thiazolidinedione Intermediate Intermediate: Carbanion Attack -> Alcohol Reactants->Intermediate Piperidine Base Elimination Elimination: Loss of H2O (Dehydration) Intermediate->Elimination Heat (-H2O) Product Product: Exocyclic Double Bond (Z-isomer) Elimination->Product Thermodynamic Stability

Figure 2: Mechanism of the Knoevenagel condensation leading to the thermodynamically stable Z-isomer.

Troubleshooting & Stability Guide

IssueProbable CauseCorrective Action
Low Yield (Schiff Base) Hydrolysis of productAvoid excess water in solvent; use molecular sieves or anhydrous EtOH.
No Precipitation (Knoevenagel) Product too solubleEvaporate solvent to 50% volume; cool to 0°C.
Impurity Spots on TLC Aldehyde oxidation5-Cl-indole-3-CHO can oxidize to the carboxylic acid. Store starting material under inert gas (N2) at 4°C.
Red Coloration Indole OligomerizationAcid catalyst concentration too high. Reduce acid or switch to weaker acid (e.g., acetic vs. sulfuric).

References

  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives. Molecules, 2023.[7]

  • Synthesis of Schiff Bases of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction. International Journal of Pharmaceutical Sciences, 2012.

  • Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 2009.

  • Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation. New Journal of Chemistry, 2004.

  • 5-Chloroindole-3-carboxaldehyde Product Data. Sigma-Aldrich.

Sources

Synthesis and Characterization of Hydrazone Derivatives from 5-Chloroindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-IND

Executive Summary

This application note details the optimized protocol for synthesizing hydrazone derivatives using 5-chloroindole-3-carboxaldehyde as the primary scaffold. Indole-based hydrazones are "privileged structures" in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory profiles. This guide provides a robust, acid-catalyzed condensation workflow, mechanistic insights into the reaction kinetics, and critical characterization data to ensure reproducibility in drug development pipelines.

Introduction: The Indole-Hydrazone Pharmacophore

The 5-chloroindole moiety serves as a bioisostere for tryptophan and purine bases, allowing it to intercalate with DNA or bind to specific protein pockets (e.g., tubulin, EGFR). The introduction of a hydrazone linker (


) creates a rigid spacer that bridges the lipophilic indole core with a variable hydrophilic tail (hydrazide).

Key Structural Advantages:

  • 5-Chloro Substitution: Increases lipophilicity (

    
    ) and metabolic stability by blocking the reactive C5 position against hydroxylation.
    
  • Azomethine Linker: Provides a hydrogen bond acceptor/donor motif crucial for binding affinity with enzymes like kinases and oxidases.

Reaction Mechanism & Kinetics

The formation of the hydrazone is a classic nucleophilic addition-elimination reaction. While the equilibrium favors the product, the kinetics are highly pH-dependent.

Mechanistic Pathway
  • Activation: The carbonyl oxygen of the aldehyde is protonated by the acid catalyst (Acetic Acid), increasing its electrophilicity.

  • Nucleophilic Attack: The terminal nitrogen of the hydrazide attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.

  • Dehydration (Rate-Determining Step): The hydroxyl group is protonated and eliminated as water, driving the formation of the C=N double bond.

Critical Insight: The pH must be controlled (pH 4–5). If too acidic, the hydrazide amine becomes protonated (


) and loses nucleophilicity. If too basic, the leaving group ability of the hydroxyl is poor, stalling dehydration.
Mechanistic Diagram

ReactionMechanism Start 5-Chloroindole-3- carboxaldehyde Inter1 Activated Carbonyl (Electrophilic) Start->Inter1 Protonation Acid Acid Catalyst (H+) Acid->Inter1 Carbinol Carbinolamine Intermediate Inter1->Carbinol Nucleophilic Attack Hydrazide Hydrazide (Nucleophile) Hydrazide->Carbinol Water H2O (Elimination) Carbinol->Water Product Target Hydrazone (Schiff Base) Carbinol->Product Dehydration (Rate Limiting)

Figure 1: Acid-catalyzed condensation mechanism showing the critical carbinolamine dehydration step.

Experimental Protocol

Reagents and Stoichiometry
ComponentEquiv.RoleNotes
5-Chloroindole-3-carboxaldehyde 1.0ElectrophileLimiting reagent. MW: 179.60 g/mol .[1]
Aryl/Alkyl Hydrazide 1.1NucleophileSlight excess ensures complete consumption of aldehyde.
Ethanol (Absolute) SolventMediumMethanol is a viable alternative.
Glacial Acetic Acid 2-3 dropsCatalystMaintains pH ~4.5.
Step-by-Step Methodology

Step 1: Solubilization

  • In a 50 mL round-bottom flask, dissolve 1.0 mmol (approx. 180 mg) of 5-Chloroindole-3-carboxaldehyde in 10-15 mL of absolute ethanol.

  • Note: The aldehyde may require gentle warming (40°C) to fully dissolve.

Step 2: Addition

  • Add 1.1 mmol of the chosen hydrazide (e.g., Benzhydrazide, Isonicotinic hydrazide) to the solution.

  • Add 3 drops of Glacial Acetic Acid . The solution should remain clear or turn slightly yellow.

Step 3: Reflux

  • Equip the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 78-80°C) for 3 to 6 hours .

  • Monitoring: Check progress via TLC (System: Hexane:Ethyl Acetate 6:4). The aldehyde spot (

    
    ) should disappear; a new lower 
    
    
    
    spot (hydrazone) will appear.

Step 4: Isolation

  • Allow the reaction mixture to cool to room temperature.

  • Precipitation: In many cases, the hydrazone will precipitate upon cooling. If not, pour the mixture onto 50 g of crushed ice/water mixture and stir for 15 minutes.

  • Filter the solid under vacuum and wash with cold ethanol (2 x 5 mL) and water (2 x 10 mL).

Step 5: Purification

  • Recrystallize the crude solid from hot ethanol or an ethanol/DMF mixture (9:1) if the compound is highly insoluble.

  • Dry in a vacuum oven at 50°C for 4 hours.

Workflow Visualization

SynthesisWorkflow Step1 Dissolve 5-Cl-Indole-3-CHO in Ethanol Step2 Add Hydrazide + Cat. Acetic Acid Step1->Step2 Step3 Reflux (3-6 Hours) Monitor via TLC Step2->Step3 Decision Precipitate Formed? Step3->Decision YesPath Cool to RT Decision->YesPath Yes NoPath Pour onto Crushed Ice Decision->NoPath No Filter Vacuum Filtration YesPath->Filter NoPath->Filter Purify Recrystallize (EtOH/DMF) Filter->Purify

Figure 2: Operational workflow for the synthesis and isolation of hydrazone derivatives.

Characterization & Validation

To validate the structure, compare spectral data against the following expected values.

Spectroscopic Markers
TechniqueSignalExpected RangeStructural Assignment
FT-IR

(N-H)
3150 - 3400 cm⁻¹Indole and Amide NH stretches.
FT-IR

(C=O)
1640 - 1680 cm⁻¹Amide carbonyl (if using hydrazide).
FT-IR

(C=N)
1600 - 1625 cm⁻¹Diagnostic: Formation of Azomethine bond.
¹H NMR

(s, 1H)
8.00 - 8.60 ppmDiagnostic: Azomethine proton (-CH=N-).
¹H NMR

(s, 1H)
11.0 - 12.5 ppmIndole NH (broad singlet).
¹H NMR

(s, 1H)
10.0 - 12.0 ppmAmide NH (-CONH -).
Quality Control (Troubleshooting)
  • Low Yield: If the product does not precipitate, the solution may be too acidic. Neutralize slightly with sodium acetate to encourage precipitation.

  • Impurity (Unreacted Aldehyde): If the aldehyde persists on TLC, add 0.2 eq more hydrazide and extend reflux.

  • Solubility Issues: 5-Chloroindole derivatives can be lipophilic. Use DMSO-d6 for NMR analysis rather than CDCl3.

Applications & Biological Relevance

Based on recent literature, derivatives synthesized via this protocol have shown:

  • Antiplatelet Activity: Benzoylhydrazone derivatives of 5-chloroindole-3-carboxaldehyde have demonstrated IC50 values comparable to indomethacin [1].

  • Anticancer Potential: Hydrazone linkers are effective in inhibiting the WNT signaling pathway and inducing apoptosis in resistant pancreatic cancer lines [2, 3].

  • Antimicrobial Action: The hydrazone moiety often acts as a siderophore mimic, chelating iron required for bacterial growth, effective against S. aureus and MRSA [4].

References

  • Ali, H. M., et al. (2006).[2] 5-Chloro-1H-indole-3-carbaldehyde benzoylhydrazone. Acta Crystallographica Section E.

  • MDPI Cancers Journal. (2022). Anticancer Activity of Indole-based Derivatives.

  • ResearchGate. (2024). Anticancer activity of coumarin hydrazide-hydrazone derivatives.

  • NIH PubMed. (2025). Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives.

  • Sigma-Aldrich. 5-Chloroindole-3-carboxaldehyde Product Specification.

Sources

Application Note: A Multi-faceted Approach to Purity Assessment of 5-Chloroindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical methods for determining the purity of 5-Chloroindole-3-carboxaldehyde, a key intermediate in pharmaceutical synthesis.[1][2] Recognizing the critical impact of purity on drug safety and efficacy, this application note details robust protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR). The methodologies are designed to be self-validating, aligning with principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure fitness for purpose.[3][4][5][6][7][8] This guide is intended for researchers, scientists, and drug development professionals requiring accurate and reliable purity assessment of this compound.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

5-Chloroindole-3-carboxaldehyde serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its chemical structure, featuring an indole ring substituted with a chlorine atom and a carboxaldehyde group, makes it a versatile precursor.[2][9] The purity of this intermediate is paramount, as even trace impurities can lead to the formation of undesired side products, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a rigorous and multi-faceted analytical approach is essential to fully characterize and control the quality of 5-Chloroindole-3-carboxaldehyde.

This application note presents a suite of orthogonal analytical techniques, each providing unique insights into the purity profile of the compound. The integration of chromatographic and spectroscopic methods allows for confident identification, quantification of the main component, and detection of potential process-related impurities and degradation products.

Orthogonal Analytical Strategy for Comprehensive Purity Profiling

A robust purity assessment relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection mechanisms are employed. This minimizes the risk of overlooking impurities that may co-elute or be non-responsive to a single method. Our recommended strategy integrates the quantitative power of chromatography with the structural elucidation capabilities of spectroscopy.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample 5-Chloroindole-3-carboxaldehyde (Bulk Material) Dissolution Dissolution in appropriate solvent (e.g., Acetonitrile/Water) Sample->Dissolution FTIR FTIR (Functional Group Analysis) Sample->FTIR Identity HPLC HPLC-UV (Primary Purity Assay) Dissolution->HPLC Quantitative GCMS GC-MS (Volatile Impurities) Dissolution->GCMS Qualitative/ Quantitative NMR NMR Spectroscopy (Structural Confirmation & Impurity ID) Dissolution->NMR Structural Purity Purity Calculation (% Area Normalization) HPLC->Purity Impurity Impurity Profiling (Identification & Quantification) GCMS->Impurity NMR->Impurity Report Comprehensive Certificate of Analysis Purity->Report Impurity->Report

Caption: Overall workflow for the purity assessment of 5-Chloroindole-3-carboxaldehyde.

High-Performance Liquid Chromatography (HPLC-UV) for Primary Purity Assay

HPLC with UV detection is the cornerstone for quantitative purity assessment due to its high resolution, sensitivity, and reproducibility. The choice of a reversed-phase method is logical for this moderately polar compound.

Causality of Method Parameters:

  • Stationary Phase: A C18 column is selected for its versatility and proven ability to retain and separate a wide range of aromatic compounds through hydrophobic interactions.

  • Mobile Phase: A gradient of acetonitrile and water allows for the effective elution of the main peak while also resolving earlier eluting polar impurities and later eluting non-polar impurities. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) helps to sharpen peaks by suppressing the ionization of any acidic or basic functional groups.

  • Detection Wavelength: The UV detector is set at a wavelength where 5-Chloroindole-3-carboxaldehyde exhibits significant absorbance, ensuring high sensitivity for both the main component and potential impurities with similar chromophores.

Protocol 1: HPLC-UV Purity Determination
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: See Table 1

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 5-Chloroindole-3-carboxaldehyde and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (diluent) to ensure a clean baseline.

    • Inject the prepared sample solution.

  • Data Processing:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Thermally Stable Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[10][11][12] It is particularly useful for detecting residual solvents from the synthesis process or thermally stable impurities that may not be well-resolved by HPLC.

Rationale for GC-MS: The Vilsmeier-Haack reaction, a common method for synthesizing indole-3-carboxaldehydes, often utilizes solvents like dimethylformamide (DMF) and reagents like phosphorus oxychloride.[13] GC-MS provides the necessary sensitivity and specificity to detect trace levels of these and other potential volatile impurities.

Protocol 2: GC-MS Analysis of Volatile Impurities
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1)

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-450

  • Sample Preparation:

    • Prepare a solution of 5-Chloroindole-3-carboxaldehyde in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Analysis and Data Interpretation:

    • Inject the sample into the GC-MS system.

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

Spectroscopic Characterization for Structural Confirmation and Impurity Identification

Spectroscopic methods provide invaluable structural information, confirming the identity of the main component and aiding in the characterization of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be employed.[14][15][16]

Key Interpretive Points for ¹H NMR (in DMSO-d₆):

  • Indole N-H: A broad singlet typically downfield (>11 ppm).

  • Aldehyde C-H: A singlet around 9-10 ppm.

  • Aromatic Protons: Signals in the 7-8.5 ppm region, with splitting patterns consistent with the 5-chloroindole substitution.

Any unexpected signals in the spectrum may indicate the presence of impurities. Integration of the signals can provide a semi-quantitative estimate of their levels relative to the main compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups.[9][17]

Expected Characteristic Absorptions:

  • N-H Stretch (indole): A broad peak around 3200-3400 cm⁻¹.

  • C=O Stretch (aldehyde): A strong, sharp peak around 1650-1700 cm⁻¹.

  • C-Cl Stretch: Typically in the fingerprint region, around 600-800 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Characteristic peaks in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

The absence of expected peaks or the appearance of unexpected ones (e.g., a broad O-H stretch from a carboxylic acid impurity) would warrant further investigation.

Method Validation According to ICH Guidelines

To ensure that the analytical methods are suitable for their intended purpose, they must be validated in accordance with ICH Q2(R2) guidelines.[3][6][18][19][20] The primary quantitative method (HPLC-UV) should be validated for the parameters listed in Table 2.

Table 2: ICH Validation Parameters for the HPLC Purity Method

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components which may be expected to be present.Peak purity analysis should show no co-eluting impurities. Resolution between the main peak and the closest eluting impurity should be >1.5.
Linearity To demonstrate a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999 over a range of, for example, 50% to 150% of the nominal concentration.
Accuracy To determine the closeness of the test results to the true value.% Recovery of spiked samples should be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate Precision)To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.Relative Standard Deviation (RSD) should be ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like flow rate, column temperature, or mobile phase composition are slightly varied.

Conclusion

The purity assessment of 5-Chloroindole-3-carboxaldehyde requires a comprehensive and scientifically sound analytical strategy. The combination of a validated, high-resolution HPLC-UV method for quantitative analysis, GC-MS for volatile impurity screening, and spectroscopic techniques (NMR and FTIR) for structural confirmation provides a robust and self-validating system. This multi-faceted approach ensures the high quality of this critical pharmaceutical intermediate, thereby contributing to the safety and efficacy of the final drug product. Adherence to international guidelines on method validation is crucial for regulatory acceptance and confidence in the analytical data.[7][21]

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation . Der Pharma Chemica. [Link]

  • LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br. MDPI. [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively . [Link]

  • FDA Guidance on Analytical Method Validation . [Link]

  • Regioselective C5−H Direct Iodination of Indoles . [Link]

  • indole-3-aldehyde . Organic Syntheses Procedure. [Link]

  • Gas Chromatography-Mass Spectrometry Analysis of Compounds Emitted by Pepper Yellow Leaf Curl Virus-Infected Chili Plants . Semantic Scholar. [Link]

  • Evaluation of gas chromatography Evaluation of gas chromatography-mass spectrometry analysis and yield mass spectrometry analysi . [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 . U.S. Food and Drug Administration (FDA). [Link]

  • 5-chloro-1H-indole-3-carbaldehyde | C9H6ClNO | CID 2795374 . PubChem. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures . European Medicines Agency (EMA). [Link]

  • 5-Chloroindole-3-carboxaldehyde - Optional[FTIR] - Spectrum . SpectraBase. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . [Link]

  • FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures . European Medicines Agency (EMA). [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics . Regulations.gov. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability . Federal Register. [Link]

Sources

Application Note: Screening 5-Chloroindole-3-carboxaldehyde Derivatives for Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 5-Chloroindole-3-carboxaldehyde Scaffold

The indole moiety is a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets with high affinity. Within this class, 5-chloroindole-3-carboxaldehyde (CAS: 827-01-0) represents a critical pharmacophore. The C5-chlorine atom enhances lipophilicity (


), improving membrane permeability, while the C3-aldehyde serves as a versatile reactive handle for synthesizing Schiff bases, hydrazones, and chalcones.

Recent Structure-Activity Relationship (SAR) studies indicate that derivatives of this scaffold exhibit potent activities in three primary domains:

  • Antimicrobial: Disruption of bacterial cell walls and inhibition of fungal ergosterol synthesis.

  • Anticancer: Induction of apoptosis via caspase activation and tubulin polymerization inhibition.

  • Metabolic Regulation: Inhibition of

    
    -glucosidase, offering potential for Type 2 Diabetes management.[1][2][3]
    

This guide provides validated protocols for screening these specific biological activities, ensuring reproducible and publication-quality data.

Chemical Context & Synthesis Workflow[4][5][6][7][8][9][10][11]

Before screening, it is essential to understand the chemical diversity of the library. The aldehyde group typically undergoes condensation reactions to yield the active pharmacophores.

Figure 1: Synthesis & Screening Cascade

G Start 5-Chloroindole (Precursor) Aldehyde 5-Chloroindole- 3-carboxaldehyde Start->Aldehyde Vilsmeier-Haack (POCl3/DMF) Deriv1 Schiff Bases (Imines) Aldehyde->Deriv1 + Amines Deriv2 Hydrazones/ Semicarbazones Aldehyde->Deriv2 + Hydrazines Deriv3 Chalcones Aldehyde->Deriv3 + Acetophenones Screen1 Antimicrobial (MIC/MBC) Deriv1->Screen1 Deriv2->Screen1 Screen2 Anticancer (MTT/Apoptosis) Deriv2->Screen2 Screen3 Enzyme Inhibition (α-Glucosidase) Deriv3->Screen3

Caption: Workflow from scaffold synthesis to targeted biological screening. The aldehyde intermediate is the divergence point for functional diversity.

Application Note 1: Antimicrobial Screening (MIC/MBC)

Derivatives such as semicarbazones and thiosemicarbazones of 5-chloroindole-3-carboxaldehyde have shown MIC values comparable to standard antibiotics like Ciprofloxacin against Gram-positive bacteria (S. aureus, B. subtilis).

Protocol: Microbroth Dilution Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Materials:

  • Test Compounds: 5-Chloroindole derivatives (dissolved in DMSO, stock 10 mg/mL).

  • Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922), C. albicans (ATCC 10231).

  • Media: Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.

  • Detection: Resazurin dye (0.01%) or optical density (OD600).

Step-by-Step Procedure:

  • Inoculum Preparation: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100 in MHB.
  • Plate Setup: Use a 96-well sterile microplate.

    • Add 100 µL of MHB to all wells.

    • Add 100 µL of test compound to Column 1.

    • Perform serial 2-fold dilutions from Column 1 to 10. Discard 100 µL from Column 10.

    • Column 11: Growth Control (Inoculum + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of diluted inoculum to wells 1–11. Final volume: 200 µL.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout:

    • Visual: Add 30 µL Resazurin. Incubate 1–4 hours. Blue = No Growth (Inhibition); Pink = Growth.

    • Quantitative: Measure Absorbance at 600 nm.

  • MBC Determination: Plate 10 µL from clear wells (MIC and above) onto Agar plates. The lowest concentration yielding no colony growth is the MBC.

Data Analysis:

Compound ID R-Group MIC (S. aureus) µg/mL MIC (E. coli) µg/mL Activity Class
5-Cl-Ind-1 Semicarbazone 12.5 >100 Gram(+) Selective
5-Cl-Ind-2 Phenyl-hydrazone 25.0 50.0 Broad Spectrum

| Control | Ciprofloxacin | 0.5 | 0.25 | Standard |

Application Note 2: Anticancer Screening (Cytotoxicity)

Hydrazone derivatives of 5-chloroindole-3-carboxaldehyde are reported to induce apoptosis in breast (MCF-7) and prostate (PC-3) cancer lines. The mechanism often involves the stabilization of the cleaved PARP-1 protein.

Protocol: MTT Cell Viability Assay

Objective: Determine the IC50 (concentration inhibiting 50% cell growth).

Materials:

  • Cell Lines: MCF-7, PC-3, and HFF-1 (Human Foreskin Fibroblast - Normal Control).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solvent: DMSO.

Step-by-Step Procedure:

  • Seeding: Seed cells in 96-well plates at

    
     cells/well in 100 µL media. Incubate 24h for attachment.
    
  • Treatment:

    • Dissolve derivatives in DMSO (keep final DMSO < 0.5% v/v).

    • Treat cells with serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours.

  • MTT Addition:

    • Add 20 µL MTT stock to each well.

    • Incubate for 4 hours at 37°C (dark). Viable mitochondria reduce MTT to purple formazan.

  • Solubilization:

    • Aspirate media carefully.

    • Add 150 µL DMSO to dissolve formazan crystals. Shake plate for 10 min.

  • Measurement: Read Absorbance at 570 nm (Ref 630 nm).

Calculation:



Plot log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response) to calculate IC50.
Figure 2: Apoptosis Signaling Pathway (Targeted by Indole Derivatives)

Apoptosis Compound 5-Cl-Indole Hydrazone Mito Mitochondria (MMP Loss) Compound->Mito Induces Stress CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleaves PARP PARP-1 Casp3->PARP CleavedPARP Cleaved PARP (Apoptosis) PARP->CleavedPARP Inactivation

Caption: Proposed mechanism of action.[4][5][6] 5-Chloroindole derivatives trigger the intrinsic mitochondrial apoptotic pathway.

Application Note 3: Enzyme Inhibition ( -Glucosidase)

Indole derivatives are emerging as non-sugar-based inhibitors of


-glucosidase, offering a therapeutic route for diabetes without the severe gastrointestinal side effects of Acarbose.
Protocol: PNPG Kinetic Assay

Objective: Evaluate inhibitory potential and determine the Mode of Inhibition (Competitive/Non-competitive).

Materials:

  • Enzyme:

    
    -Glucosidase (from Saccharomyces cerevisiae), 1 U/mL.
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG).
    
  • Buffer: 0.1 M Phosphate buffer (pH 6.9).

Step-by-Step Procedure:

  • Pre-incubation:

    • Mix 20 µL Enzyme + 20 µL Test Compound (various conc.) + 100 µL Buffer.

    • Incubate at 37°C for 15 minutes.

  • Reaction Start:

    • Add 20 µL pNPG substrate (2.5 mM).

    • Incubate at 37°C for 20 minutes.

  • Termination: Stop reaction with 80 µL of 0.2 M

    
    .
    
  • Measurement: Read Absorbance at 405 nm (release of p-nitrophenol).

Kinetic Analysis (Lineweaver-Burk Plot): To determine the inhibition type, perform the assay at multiple substrate concentrations (0.5, 1.0, 2.0, 4.0 mM pNPG) with fixed inhibitor concentrations.

  • Competitive:

    
     unchanged, 
    
    
    
    increases.
  • Non-Competitive:

    
     decreases, 
    
    
    
    unchanged.
  • Mixed: Both change.

References

  • Antimicrobial Semicarbazones: H. M. Ali et al., "Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities," Acta Crystallographica Section E, 2020.

  • Anticancer Hydrazones: Popiołek et al., "Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies," International Journal of Molecular Sciences, 2018.

  • Alpha-Glucosidase Inhibition: Liu et al., "Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation," Frontiers in Chemistry, 2021.

  • Indole Scaffold Review: "New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives," Current Organic Chemistry, 2025.

  • Antitubercular Activity: Desai et al., "Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents," European Journal of Medicinal Chemistry, 2016.

Sources

Troubleshooting & Optimization

How to improve the solubility of 5-Chloroindole-3-carboxaldehyde for assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Assay Formulation Ticket ID: IND-5CL-SOL-001 Status: Resolved / Guide Published[1]

Executive Summary & Physicochemical Profile

User Issue: "I cannot keep 5-Chloroindole-3-carboxaldehyde in solution when adding it to my cell culture media/assay buffer. It precipitates immediately."

Root Cause: This compound possesses a "solubility paradox."[1] The indole core and chloro-substituent at position 5 significantly increase lipophilicity (hydrophobicity), while the aldehyde group at position 3 provides a reactive center but insufficient polarity to solubilize the molecule in water.

Technical Snapshot:

Property Value Implication for Assays
MW 179.60 g/mol Small molecule; rapid diffusion if soluble.[1]
LogP ~2.3 (Experimental) Moderately lipophilic.[1] Requires organic co-solvents.[1][2]
Water Solubility < 0.1 mg/mL Insoluble in pure aqueous buffers.[1]
DMSO Solubility ~30 mg/mL Excellent stock solvent.[1]

| Reactivity | Aldehyde (C-3) | WARNING: Reacts with primary amines (e.g., Tris, Lysine).[1] |

Solvent Selection & Formulation Strategy

Do not treat this compound like a standard library molecule. Its aldehyde functionality dictates specific buffer choices.[1]

A. The "Golden" Solvent: DMSO

Dimethyl sulfoxide (DMSO) is the mandatory primary solvent.

  • Protocol: Dissolve powder to 10–20 mg/mL (approx. 50–100 mM) in anhydrous DMSO.

  • Critical Constraint: DMSO is hygroscopic.[1][3] Water uptake by DMSO causes the "chloro-indole" moiety to aggregate.[1]

    • Fix: Use single-use aliquots stored at -20°C. Do not freeze-thaw more than 3 times.

B. The "Tris Trap" (Buffer Incompatibility)

CRITICAL WARNING: Never use Tris (Tris(hydroxymethyl)aminomethane) buffers with 5-Chloroindole-3-carboxaldehyde.[1]

  • Mechanism: The primary amine in Tris reacts with the C-3 aldehyde to form a Schiff base (imine).[1] This changes the compound's structure and biological activity, leading to false negatives.[1][4]

  • Correct Buffers: PBS (Phosphate Buffered Saline), HEPES, or MOPS.[1]

C. Advanced Formulation: Cyclodextrins

If your assay cannot tolerate DMSO > 0.5%, or if you observe precipitation upon dilution, you must use an encapsulation strategy.[1]

  • Recommendation: Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD).[1]

  • Why? The hydrophobic indole core nests inside the cyclodextrin ring, shielding it from water, while the hydrophilic exterior keeps the complex soluble.

Visual Troubleshooting Guides

Diagram 1: Solubility Decision Logic

Use this flow to determine the correct formulation strategy for your specific assay limits.

SolubilityLogic Start Start: Define Assay Tolerance CheckDMSO Can Assay Tolerate >1% DMSO? Start->CheckDMSO Standard Standard Protocol: Direct Dilution CheckDMSO->Standard Yes LowDMSO Low DMSO Requirement (<0.5%) CheckDMSO->LowDMSO No CheckPrecip Is Precipitation Visible (Turbidity)? Standard->CheckPrecip StepDown Use 'Step-Down' Dilution (Intermediate Plate) CheckPrecip->StepDown Yes Advanced Advanced Protocol: Cyclodextrin Complex LowDMSO->Advanced StepDown->CheckPrecip Re-test

Caption: Decision matrix for selecting between direct DMSO dilution and cyclodextrin encapsulation based on assay sensitivity.

Step-by-Step Protocols

Protocol A: The "Step-Down" Dilution (Prevention of Crash-Out)

Use this when direct addition of DMSO stock to media causes a cloudy precipitate.

The Science: Adding 100% DMSO stock directly to water creates a high local concentration and heat of mixing, forcing the hydrophobic indole to aggregate instantly.

  • Prepare Stock: 20 mM in anhydrous DMSO.

  • Prepare Intermediate (10x): Dilute the stock 1:10 into pure DMSO or Ethanol (e.g., 2 mM).

  • Prepare Working Solution (2x): Dilute the Intermediate 1:5 into warm (37°C) culture media containing 1% FBS (Fetal Bovine Serum).

    • Why FBS? Serum albumin acts as a natural carrier protein, binding the lipophilic indole and preventing precipitation.[1]

  • Final Addition: Add the 2x Working Solution to your cells 1:1.

    • Result: Final concentration 200 µM, Final DMSO < 1%.[1]

Protocol B: Cyclodextrin Encapsulation (High Solubility / In Vivo)

Use this for animal studies or highly sensitive cell lines.

  • Vehicle Prep: Dissolve 20% (w/v) SBE-β-CD (Sulfobutyl ether-beta-cyclodextrin) in 0.9% Saline.[1] Vortex until clear.

  • Compound Addition: Add 5-Chloroindole-3-carboxaldehyde DMSO stock (e.g., 20 mg/mL) to the vehicle.

    • Ratio: 10% DMSO Stock : 90% SBE-β-CD Vehicle.[1]

  • Sonication: Sonicate in a water bath at 40°C for 10–15 minutes.

    • Validation Check: Solution must be optically clear.[1] If cloudy, extend sonication.[1]

Frequently Asked Questions (FAQ)

Q: Can I use this compound in a fluorescence assay? A: Proceed with caution. Indole derivatives are naturally fluorescent (Excitation ~280nm, Emission ~350nm).[1] If your assay readout is in the UV/Blue range, the compound will cause high background noise (interference).

  • Solution: Use Red-shifted assay readouts (>550nm) to avoid spectral overlap.[1]

Q: My stock solution turned yellow/brown after a week. Is it good? A: Likely not. The color change indicates oxidation of the aldehyde to a carboxylic acid (5-chloroindole-3-carboxylic acid) or photodegradation.[1]

  • Prevention: Store solid powder at -20°C in the dark.[1] Make stocks fresh. If storage is necessary, purge the vial with Nitrogen gas before closing.[1]

Q: Why is the IC50 shifting depending on how long I incubate? A: This suggests chemical instability in the media.[1] The aldehyde can slowly react with amino acids (Glutamine, Lysine) in the culture media over 24-48 hours.[1]

  • Fix: Refresh media with the compound every 12 hours for long-duration assays.

Diagram 2: Workflow for Stock Preparation

StockPrep Weigh Weigh Powder (Protect from Light) Solvent Add Anhydrous DMSO (Target: 50mM) Weigh->Solvent Mix Vortex & Sonicate (5 mins) Solvent->Mix QC Visual QC: Clear? Mix->QC Aliquot Aliquot & Freeze (-20°C, Dark) QC->Aliquot Yes Discard Discard/Re-filter QC->Discard No (Cloudy)

Caption: Standard Operating Procedure (SOP) for preparing stable stock solutions.

References

  • PubChem. (2025).[1][5] 5-Chloroindole-3-carboxaldehyde Compound Summary (CID 2795374).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Assay Guidance Manual. (2015). Interference by Chemical Reactivity (Aldehydes). NCBI Bookshelf.[1] Retrieved from [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions with 5-Chloroindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing coupling reactions with 5-chloroindole-3-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for your experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to overcome common challenges and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions you might have before embarking on your coupling reactions with 5-chloroindole-3-carboxaldehyde.

Q1: What are the primary challenges when using 5-chloroindole-3-carboxaldehyde in palladium-catalyzed cross-coupling reactions?

A1: 5-Chloroindole-3-carboxaldehyde presents a unique set of challenges due to its molecular structure. The key issues to be aware of are:

  • The Aldehyde Group: The aldehyde functionality can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or undesired side reactions. It can also participate in side reactions under basic conditions, such as aldol condensations.

  • The Indole N-H Group: The acidic proton on the indole nitrogen can interfere with the catalytic cycle, particularly in reactions that are sensitive to protic sources. In some cases, deprotonation of the indole nitrogen can lead to the formation of undesired byproducts.

  • Catalyst Poisoning: Indole derivatives can sometimes act as ligands for the palladium catalyst, leading to the formation of inactive catalyst species and slowing down or halting the reaction.

  • Aryl Chloride Reactivity: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in oxidative addition, which is often the rate-limiting step in the catalytic cycle. This necessitates the use of more active catalyst systems.[1]

Q2: Is it necessary to protect the indole nitrogen or the aldehyde group before performing a coupling reaction?

A2: The necessity of protecting groups is highly dependent on the specific reaction conditions and the coupling partners involved.

  • Indole N-H Protection: For many coupling reactions, such as Suzuki-Miyaura, protection of the indole nitrogen is not strictly necessary, and successful couplings can be achieved with the free N-H. However, in some cases, particularly with strong bases or in reactions sensitive to protic functionality, N-protection (e.g., with a Boc, SEM, or pivaloyl group) can improve yields and reduce side products.[2] The choice of protecting group should be considered carefully to ensure it is stable to the reaction conditions and can be removed efficiently.

  • Aldehyde Protection: Protection of the aldehyde group is generally not required and can add unnecessary steps to your synthesis. The aldehyde is often compatible with a wide range of palladium-catalyzed coupling conditions, provided that the appropriate catalyst, ligands, and base are chosen.[3]

Q3: Which types of coupling reactions are most suitable for functionalizing the 5-position of 5-chloroindole-3-carboxaldehyde?

A3: The chloro-substituent at the 5-position makes this substrate amenable to a variety of powerful palladium-catalyzed cross-coupling reactions for C-C and C-N bond formation. The most common and effective methods include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is a versatile and widely used method.[4][5]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.[3]

  • Heck Coupling: For the formation of C-C bonds with alkenes.[6][7]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[8][9]

The choice of reaction will depend on the specific bond you wish to form and the desired final product.

Troubleshooting Guide

Encountering unexpected results is a common part of research. This troubleshooting guide is designed to help you diagnose and solve common problems you may face during your coupling reactions with 5-chloroindole-3-carboxaldehyde.

Problem 1: Low or No Conversion of Starting Material

Potential Cause Explanation & Recommended Solution
Inactive Catalyst The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed. Solution: Ensure your palladium source is of high quality. Consider using a pre-formed Pd(0) catalyst like Pd₂(dba)₃ or a precatalyst designed for efficient activation.[10] Always handle catalysts under an inert atmosphere.
Poor Ligand Choice The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For activating aryl chlorides, electron-rich and bulky phosphine ligands are often required. Solution: Screen a variety of ligands. For Suzuki couplings, consider Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos).[11] For C-N couplings, ligands like Josiphos or other ferrocene-based ligands can be effective.
Inappropriate Base The base is critical for the transmetalation step in Suzuki reactions and for regenerating the catalyst in other couplings. An unsuitable base can lead to a stalled reaction. Solution: The choice of base is highly dependent on the specific coupling reaction. For Suzuki couplings with boronic acids, aqueous potassium carbonate (K₂CO₃) is a good starting point.[11] For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often necessary.
Low Reaction Temperature Aryl chlorides often require higher temperatures for efficient oxidative addition compared to aryl bromides or iodides. Solution: Gradually increase the reaction temperature. Be mindful of the stability of your reactants and solvent at higher temperatures.
Solvent Issues Poor solubility of reactants or catalyst deactivation can be solvent-dependent. Solution: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Common solvents for these reactions include dioxane, toluene, and DMF. For Suzuki reactions, a mixture of an organic solvent and water is often beneficial.[11]

Problem 2: Formation of Significant Side Products

Potential Cause Explanation & Recommended Solution
Homocoupling of Boronic Acid (Suzuki) This side reaction can occur if the transmetalation step is slow or if there is oxidative degradation of the boronic acid. Solution: Ensure your reaction is thoroughly degassed to remove oxygen. Using a more electron-rich ligand can sometimes accelerate the desired cross-coupling over homocoupling.
Deboronated Starting Material (Suzuki) The boronic acid can be cleaved by the base, especially at elevated temperatures. Solution: Consider using a milder base (e.g., K₃PO₄) or running the reaction at a lower temperature if possible. Using a boronic ester (e.g., a pinacol ester) can sometimes mitigate this issue.
Aldehyde-Related Side Reactions Under strongly basic conditions, the aldehyde can undergo self-condensation or other undesired reactions. Solution: Use the mildest effective base possible. If aldehyde reactivity is a persistent issue, consider protecting it as an acetal, though this adds extra synthetic steps.
Reduction of the Chloro Group In the presence of a hydride source and a palladium catalyst, hydrodehalogenation can occur. Solution: Ensure your reagents and solvents are anhydrous and free of potential hydride donors.

Experimental Protocols & Data

The following protocols provide a starting point for your optimization studies. Remember that the optimal conditions may vary depending on your specific coupling partners.

Representative Suzuki-Miyaura Coupling Protocol

This protocol is for the coupling of 5-chloroindole-3-carboxaldehyde with a generic arylboronic acid.

Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_conditions Conditions cluster_products Product A 5-Chloroindole-3-carboxaldehyde C Pd Catalyst Ligand Base Solvent, Temp A->C B Arylboronic Acid B->C D 5-Arylindole-3-carboxaldehyde C->D

A representative Suzuki-Miyaura coupling reaction.

Materials & Reagents:

ReagentM.W.Amount (mmol)Equiv.
5-Chloroindole-3-carboxaldehyde179.601.01.0
Arylboronic Acid-1.21.2
Pd₂(dba)₃915.720.020.02
XPhos476.650.040.04
K₂CO₃138.212.02.0
1,4-Dioxane-5 mL-
Water-1 mL-

Step-by-Step Procedure:

  • To an oven-dried reaction vial, add 5-chloroindole-3-carboxaldehyde (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol) in 1,4-dioxane (2 mL).

  • Add the catalyst solution to the reaction vial containing the solids.

  • Add the remaining 1,4-dioxane (3 mL) and water (1 mL) to the reaction vial.

  • Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Buchwald-Hartwig Amination Protocol

This protocol describes the coupling of 5-chloroindole-3-carboxaldehyde with a generic primary or secondary amine.

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_conditions Conditions cluster_products Product A 5-Chloroindole-3-carboxaldehyde C Pd Catalyst Ligand Base Solvent, Temp A->C B Amine (R₂NH) B->C D 5-(Dialkyl/Aryl)aminoindole-3-carboxaldehyde C->D

A representative Buchwald-Hartwig amination reaction.

Materials & Reagents:

ReagentM.W.Amount (mmol)Equiv.
5-Chloroindole-3-carboxaldehyde179.601.01.0
Amine-1.21.2
Pd(OAc)₂224.490.020.02
RuPhos469.580.040.04
NaOtBu96.101.41.4
Toluene-5 mL-

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol), RuPhos (0.04 mmol), and NaOtBu (1.4 mmol) under an inert atmosphere.

  • Add 5-chloroindole-3-carboxaldehyde (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process: A Troubleshooting Workflow

When a reaction doesn't proceed as expected, a systematic approach to troubleshooting is essential. The following flowchart illustrates a logical progression for diagnosing and resolving common issues.

Troubleshooting_Workflow Start Reaction Failure: Low Yield or No Product Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Reagent_OK Reagents OK Check_Reagents->Reagent_OK Check_Catalyst Is the Catalyst System Active? Catalyst_OK Catalyst OK Check_Catalyst->Catalyst_OK Check_Conditions Are the Reaction Conditions Optimal? Conditions_OK Conditions OK Check_Conditions->Conditions_OK Reagent_OK->Check_Catalyst Yes Purify_Reagents Purify/Replace Reagents Reagent_OK->Purify_Reagents No Catalyst_OK->Check_Conditions Yes Screen_Catalysts Screen Different Pd Sources & Ligands Catalyst_OK->Screen_Catalysts No Analyze_Byproducts Identify Side Products by MS/NMR Conditions_OK->Analyze_Byproducts No Final_Success Successful Reaction Conditions_OK->Final_Success Yes Purify_Reagents->Check_Reagents Screen_Catalysts->Check_Catalyst Optimize_Conditions Vary Temperature, Base, & Solvent Optimize_Conditions->Check_Conditions Analyze_Byproducts->Optimize_Conditions

A systematic workflow for troubleshooting coupling reactions.

References

  • Heck, R. F. Palladium-catalyzed reactions of organic halides with olefins. Accounts of Chemical Research1979, 12 (4), 146-151. DOI: 10.1021/ar50136a006
  • Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments2014 , (85), e51325. DOI: 10.3791/51325. [Link]

  • Palladium‐Catalyzed Oxidative sp2 C H Bond Acylation with Aldehydes. Advanced Synthesis & Catalysis2010, 352 (5), 789-793. DOI: 10.1002/adsc.200900874.
  • Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. The Journal of Organic Chemistry2009 , 74 (15), 5415–5427. DOI: 10.1021/jo900943y. [Link]

  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. Organometallics2003, 22 (21), 4316–4327. DOI: 10.1021/om030412d.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • palladium coupling catalyst activation. YouTube. [Link]

  • The Suzuki Reaction. Myers' Chemistry 115. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews2001, 101 (5), 1317–1370. DOI: 10.1021/cr000109a.
  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts2021, 11 (1), 113. DOI: 10.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews2016, 116 (19), 12064–12228. DOI: 10.1021/acs.chemrev.6b00212.
  • How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Oxidative organocatalysed enantioselective coupling of indoles with aldehydes that forms quaternary carbon stereocentres. Chemical Science2019, 10 (12), 3567-3571. DOI: 10.1039/C9SC00196D.
  • Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters2001, 3 (17), 2729–2732. DOI: 10.1021/ol016353z.
  • Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. Chemical Science2019, 10 (22), 5790-5795. DOI: 10.1039/C9SC01530B.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Organic & Biomolecular Chemistry2015, 13 (28), 7731-7738. DOI: 10.1039/C5OB01053A.
  • What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? ResearchGate. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. Tetrahedron Letters2006, 47 (23), 3913-3916. DOI: 10.1016/j.tetlet.2006.03.149.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository. [Link]

  • Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Advances in Palladium-Catalyzed Carboxylation Reactions. Catalysts2019, 9 (1), 37. DOI: 10.
  • Indoles. University of California, Irvine. [Link]

  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science2022, 13 (42), 12534-12540. DOI: 10.1039/D2SC03877C.
  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules2003, 8 (12), 947-952. DOI: 10.3390/81200947.
  • Heck reaction example. YouTube. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts2021, 11 (11), 1362. DOI: 10.
  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development2022, 26 (8), 2236–2241. DOI: 10.1021/acs.oprd.2c00154.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica2012, 4 (2), 783-790.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis2022, 12 (15), 9436–9446. DOI: 10.
  • Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journal of Organic Chemistry2019, 15, 2184–2211. DOI: 10.3762/bjoc.15.213.
  • Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. Organic & Biomolecular Chemistry2016, 14 (36), 8563-8572. DOI: 10.1039/C6OB01511A.

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Technical Support Center: C-H Functionalization of Substituted Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indole C-H functionalization. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of selectively modifying the indole nucleus. The indole scaffold is a cornerstone of medicinal chemistry, but its multiple C-H bonds present a formidable challenge to achieving site-selectivity.[1][2] This resource provides field-proven insights, troubleshooting strategies, and detailed protocols to help you overcome common hurdles and accelerate your research.

Section 1: Frequently Asked Questions (FAQs) - Strategic Planning

This section addresses high-level strategic questions you should consider before starting your experiments.

Q1: How can I control regioselectivity in my indole C-H functionalization? This seems to be the biggest challenge.

A1: You are correct, controlling regioselectivity is the central challenge. The outcome is a delicate balance of the indole's inherent electronic properties and the reaction conditions you impose. Here’s the strategic breakdown:

  • Inherent Reactivity (No Directing Group): The pyrrole ring is electron-rich and more nucleophilic than the benzene ring. Therefore, electrophilic functionalization reactions will almost always favor the C3 position . If C3 is substituted, the reaction may proceed at the C2 position . Functionalizing the benzenoid ring (C4-C7) without a directing group is exceptionally difficult.[1][3]

  • Directing Group (DG) Strategy: This is the most powerful tool for overcoming inherent reactivity. A directing group, installed at the N1 or C3 position, physically guides the metal catalyst to a specific C-H bond.[4]

    • N1-Directing Groups for C2 Functionalization: Lewis-basic groups like pyridyl, pyrimidyl, or sulfonyl attached to the indole nitrogen will form a stable five-membered metallacycle intermediate, directing functionalization to the C2 position.[5]

    • N1-Directing Groups for C7 Functionalization: Sterically bulky directing groups, such as pivaloyl or di-tert-butyl-phosphinoyl (P(O)tBu₂), can favor C7 functionalization.[4] The steric hindrance discourages the formation of the five-membered ring needed for C2 activation, making the six-membered metallacycle for C7 activation more favorable, especially with Rh(III) catalysts.

    • C3-Directing Groups for C4 Functionalization: Installing a directing group at the C3 position, like an aldehyde, ketone, or amide, can direct functionalization to the C4 position of the benzene ring.[6][7]

The flowchart below provides a decision-making framework for selecting a regioselectivity strategy.

G start Desired Functionalization Site? c3 C3 Position start->c3 c2 C2 Position start->c2 c7 C7 Position start->c7 c4 C4 Position start->c4 strategy_c3 Strategy: Exploit Inherent Reactivity (Electrophilic Substitution) c3->strategy_c3 strategy_c2 Strategy: N1-Directing Group (e.g., Pyridyl, Pyrimidyl) c2->strategy_c2 strategy_c7 Strategy: Bulky N1-Directing Group (e.g., Pivaloyl, P(O)tBu2) c7->strategy_c7 strategy_c4 Strategy: C3-Directing Group (e.g., Amide, Aldehyde) c4->strategy_c4 catalyst_c3 Catalyst: Lewis Acid or Rh(II) for carbene insertion strategy_c3->catalyst_c3 catalyst_c2 Catalyst: Pd(II), Rh(III), Ir(III) strategy_c2->catalyst_c2 catalyst_c7 Catalyst: Rh(III), Ir(III), Pd(II) strategy_c7->catalyst_c7 catalyst_c4 Catalyst: Pd(II), Ru(II) strategy_c4->catalyst_c4

Figure 1. Decision tree for regioselectivity strategy.
Q2: Which transition-metal catalyst is best for my reaction?

A2: The choice of metal is intrinsically linked to your desired transformation and directing group strategy.

Catalyst System (Precursor)Common TransformationsKey Characteristics & Mechanistic Notes
Palladium (Pd) e.g., Pd(OAc)₂, Pd(TFA)₂Arylation, Alkenylation, AcetoxylationHighly versatile. Often proceeds via a Pd(II)/Pd(0) cycle requiring an oxidant to regenerate the active Pd(II) catalyst.[5][8] Can also access Pd(II)/Pd(IV) pathways.[9][10]
Rhodium (Rh) e.g., [CpRhCl₂]₂Alkenylation, Annulation, Coupling with Diazo CompoundsExcellent for C7-functionalization with bulky N-DGs. Often involves a concerted metalation-deprotonation (CMD) mechanism and is typically redox-neutral, not requiring an external oxidant (except in specific cases).[11][12]
Iridium (Ir) e.g., [CpIrCl₂]₂Borylation, Amidation, Alkenylation, SulfenylationKnown for high functional group tolerance. Can catalyze C7-borylation on unprotected indoles.[13] Catalyst and additive choice can be tuned to switch selectivity between C2 and C7.[14] Can facilitate tandem C2/C4 functionalization.[15]
Ruthenium (Ru) e.g., [Ru(p-cymene)Cl₂]₂Alkenylation, AmidationOften used with directing groups for C2 or C4 functionalization. Can be a cost-effective alternative to Rh and Ir.

Table 1. Quick guide to common catalyst systems.

Q3: Why is an oxidant necessary in many palladium-catalyzed reactions, and what should I choose?

A3: In many common Pd-catalyzed C-H functionalization reactions, the catalytic cycle involves the reduction of the active Pd(II) species to Pd(0) during the product-forming reductive elimination step. To make the reaction catalytic, this Pd(0) must be re-oxidized back to Pd(II).[5][8]

  • Common Oxidants: Copper(II) acetate (Cu(OAc)₂), silver acetate (AgOAc), silver carbonate (Ag₂CO₃), and benzoquinone (BQ) are frequently used.

  • Choice of Oxidant: The choice is not trivial and can affect yield and even regioselectivity. For example, in certain systems, Cu(OAc)₂ and Ag₂O have been shown to play a vital role in switching between C2 and C4 regioselectivity.[6] Silver salts are often effective but can be costly.

  • Molecular Oxygen (Air): Using air as the terminal oxidant is highly attractive for its sustainability. However, this can be challenging as the re-oxidation step can be slow, leading to the formation of inactive palladium black (Pd(0) clusters) and catalyst deactivation.[16]

Section 2: Troubleshooting Guide - Experimental Problems & Solutions

This section addresses specific issues you might encounter at the bench.

Problem: Low or No Yield

Q: My reaction is not working, or the yield is disappointingly low. What are the first things to check?

A: Low yield is a common problem that can stem from multiple sources. Use a systematic approach to diagnose the issue.

G start Low / No Yield check_reagents 1. Reagent Quality & Stoichiometry - Are starting materials pure? - Is the solvent anhydrous? - Are concentrations correct? start->check_reagents check_atmosphere 2. Reaction Atmosphere - Is the reaction truly inert (N2/Ar)? - Any leaks in the setup? - Some reactions are air-sensitive. check_reagents->check_atmosphere Reagents OK check_catalyst 3. Catalyst System Integrity - Is the catalyst precursor active? - Is the oxidant/additive fresh? - Did you observe catalyst decomposition (e.g., Pd black)? check_atmosphere->check_catalyst Atmosphere OK optimize 4. Optimize Conditions - Screen temperature (often critical). - Screen solvent. - Screen additives/ligands. check_catalyst->optimize Catalyst System OK

Figure 2. Troubleshooting flowchart for low-yield reactions.
  • Causality Check—Catalyst Deactivation: If the reaction starts but stalls, catalyst deactivation is a likely culprit. For Pd-catalyzed reactions using air as the oxidant, the formation of inactive Pd(0) nanoparticles is a known issue.[16]

    • Solution: Consider switching to a stoichiometric chemical oxidant like Cu(OAc)₂ or AgOAc. If using air is necessary, specialized ligands or additives may be required to stabilize the palladium catalyst and facilitate re-oxidation.

Problem: Poor Regioselectivity

Q: I'm trying to functionalize the C7 position with a bulky N-pivaloyl directing group, but I'm still getting significant C2-functionalized product.

A: This is a classic competition problem. While a bulky DG favors the six-membered metallacycle for C7 activation, the five-membered metallacycle for C2 activation is often kinetically faster.

  • Cause & Solution 1: Catalyst Choice. Rhodium(III) and Iridium(III) are often more effective than Palladium(II) at promoting C7 selectivity with bulky N-acyl groups.[14] The higher steric demand of the Cp* ligand on Rh/Ir further disfavors the C2 pathway.

  • Cause & Solution 2: Additives. The electronics of carboxylate additives can dramatically influence the C2/C7 ratio in Ir-catalyzed amidation. Electron-deficient additives (e.g., trifluoroacetate) can significantly enhance C2 selectivity, while more electron-rich additives (e.g., pivalate) favor C7.[14] This is because the additive participates in the C-H activation step (concerted metalation-deprotonation), and its electronic nature alters the transition state energies for the competing pathways.

Q: My reaction is supposed to be C4-selective using a C3-directing group, but I'm getting a complex mixture.

A: C4 functionalization is challenging due to the distance from the directing group and competition from the more reactive pyrrole ring.

  • Cause & Solution 1: Transient Directing Groups. The reaction may require a transient directing group. For example, some palladium-catalyzed C4-arylations of N-unprotected 3-formylindoles use an amino acid like glycine. The glycine reversibly forms an imine with the aldehyde, and this new, more effective directing group coordinates the catalyst to achieve C4-palladation.[7]

  • Cause & Solution 2: Reaction Conditions. Ensure your conditions match established protocols precisely. C4 selectivity often operates in a narrow window of temperature and solvent polarity. For example, Pd-catalyzed C4-olefination of tryptophan derivatives was found to be effective when using a bulky TIPS protecting group on the indole nitrogen.[17]

Problem: Substrate-Specific Issues

Q: I am attempting to modify a tryptophan residue within a complex peptide, and the reaction is failing.

A: Late-stage functionalization of peptides is a frontier area with unique challenges.[18][19]

  • Cause & Solution 1: Solubility. Peptides may not be soluble in common organic solvents used for C-H activation.

    • Action: You may need to explore aqueous solvent systems or co-solvents. This brings its own challenges, as water can interfere with the catalyst. Specific ligands or additives may be needed to promote catalysis in water and prevent catalyst deactivation.[16]

  • Cause & Solution 2: Competing Functional Groups. The multiple amide bonds, acidic protons, and other residues in a peptide can coordinate to the metal catalyst, sequestering it from the desired reaction at the tryptophan indole ring.

    • Action: This requires highly specific catalytic systems. For example, direct C4-acetoxylation of tryptophan-containing dipeptides has been achieved with a specific Pd(II) catalyst system.[20] Success is often highly substrate-dependent, and extensive screening may be necessary.

Problem: Product-Related Issues

Q: I performed a C4-arylation on my 3-acetylindole, but I've isolated a product where the acetyl group has moved to the C2 position. What happened?

A: You have likely observed a domino C4-arylation/3,2-carbonyl migration. This is an unusual but documented transformation.[6][21]

  • Mechanism: After the initial C4-arylation event, the reaction conditions can promote a rearrangement where the C3-acetyl group migrates to the C2 position. This is a complex mechanistic pathway that can be dependent on the specific catalyst system and additives used.[6][21]

  • Control: If this migration is undesired, you may need to switch to a different directing group at the C3 position or significantly alter the reaction conditions (catalyst, solvent, temperature) to favor only the C4-arylation step. N-protection of the indole can sometimes prevent this migration.[6]

Section 3: Key Experimental Protocols

These protocols are provided as illustrative examples. Always consult the primary literature and perform appropriate safety assessments before conducting any experiment.

Protocol 1: Palladium-Catalyzed C2-Alkenylation of N-(2-Pyridyl)sulfonyl Indole

This protocol is adapted from methodologies that use a directing group on the indole nitrogen to achieve C2 selectivity.

  • Reaction Setup: To an oven-dried Schlenk tube, add N-(2-pyridyl)sulfonyl indole (1.0 equiv), Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (2.0 equiv), and K₂CO₃ (2.0 equiv).

  • Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times.

  • Solvent and Reagents: Add anhydrous DMA (dimethylacetamide) via syringe, followed by the alkene coupling partner (1.5 equiv).

  • Reaction: Seal the tube and place it in a preheated oil bath at 100-120 °C. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove metal salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the crude residue by flash column chromatography on silica gel.

G cluster_cycle Pd(II)/Pd(0) Catalytic Cycle A Indole-Pd(II) Complex (via C-H Activation) B Alkene Insertion A->B Alkene C β-Hydride Elimination B->C D Pd(0) C->D E Product (C2-Alkenyl Indole) C->E F Pd(II) Catalyst D->F Oxidant (e.g., Cu(OAc)₂) F->A Indole Substrate

Figure 3. Simplified Pd-catalyzed C-H alkenylation cycle.
Protocol 2: Rhodium-Catalyzed C7-Alkenylation of N-Pivaloyl Indole

This protocol is based on the strategy of using a bulky directing group to achieve C7 selectivity.

  • Reaction Setup: In a glovebox, add N-pivaloyl indole (1.0 equiv), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%) to a vial.

  • Solvent and Reagents: Add anhydrous 1,2-dichloroethane (DCE), followed by the alkene (2.0 equiv).

  • Reaction: Seal the vial and heat at 80-100 °C. Monitor the reaction by TLC or LC-MS. Note: This type of reaction is often redox-neutral and does not require a stoichiometric oxidant. The silver salt acts as a halide scavenger to generate the active cationic Rh(III) species.

  • Workup: Upon completion, cool the reaction, concentrate the solvent, and directly purify by flash column chromatography.

  • Directing Group Removal (if desired): The N-pivaloyl group can often be removed under basic conditions (e.g., K₂CO₃ in methanol) to yield the free (N-H) C7-functionalized indole.

References
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  • S. K. A. Kumar, P. S, A. Sharma, A. Mallick, K. M. K. Swamy, Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System, J. Org. Chem., 2022, 87 , 7586–7598.

  • N. D. P. Cosford, Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole, ACS Catal., 2017, 7 , 5957-5972.

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  • A. DeAngelis, V. W. Shurtleff, O. Dmitrenko, J. M. Fox, Rhodium(II)-Catalyzed Enantioselective C−H Functionalization of Indoles, J. Am. Chem. Soc., 2011, 133 , 1650-1653.

  • L. Wang, X. Qu, Z. Li, W-M. Peng, Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds, Molecules, 2016, 21 , 76.

  • A. El-Faham, Z. A. Al-Talebi, H. A. Ghabbour, E. M. F. El-Hallouty, Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview, Molecules, 2021, 26 , 1290.

  • K. Gu, M. Hall, Z. Tucker, et al., Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes, ChemRxiv, 2024.

  • B. Liu, Y. Wang, J. Li, et al., Rh(III)-Catalyzed Double C–H Functionalization of Indoles with Cyclopropenones via Sequential C–H/C–C/C–H Bond Activation, Org. Lett., 2023, 25 , 3546–3551.

  • S. K. A. Kumar, P. S, A. Sharma, A. Mallick, K. M. K. Swamy, Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System, J. Org. Chem., 2022, 87 , 7586–7598.

  • A. DeAngelis, V. W. Shurtleff, O. Dmitrenko, J. M. Fox, Rhodium(II)-Catalyzed Enantioselective C–H Functionalization of Indoles, J. Am. Chem. Soc., 2011, 133 , 1650–1653.

  • S. P. Midya, G. Sekar, K. R. Prabhu, Tandem Iridium-Catalyzed Decarbonylative C–H Activation of Indole: Sacrificial Electron-Rich Ketone-Assisted Bis-arylsulfenylation, Org. Lett., 2021, 23 , 3911–3916.

  • Y. Li, C. Pi, X. Cui, Y. Zhang, R. Li, Iridium-Catalyzed Redox-Neutral C2 and C3 Dual C–H Functionalization of Indoles with Nitrones toward 7H-Indolo[2,3-c]quinolines, Org. Lett., 2021, 23 , 8421–8426.

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  • T. A. Boebel, J. F. Hartwig, Ir-Catalyzed Functionalization of 2-Substituted Indoles at the 7-Position: Nitrogen-Directed Aromatic Borylation, J. Am. Chem. Soc., 2008, 130 , 7534–7535.

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Validation & Comparative

Decoding the Molecular Blueprint: A Guide to Interpreting the Mass Spectrum of 5-Chloroindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of progress. Among the arsenal of analytical techniques available, mass spectrometry (MS) stands out for its sensitivity and its ability to provide detailed structural information through fragmentation analysis. This guide offers an in-depth interpretation of the mass spectrum of 5-Chloroindole-3-carboxaldehyde, a substituted indole derivative of interest in medicinal chemistry. By understanding its fragmentation patterns, researchers can confidently identify this molecule and distinguish it from related structures.

The Power of Fragmentation: A Glimpse into the Molecule's Core

Electron Impact (EI) mass spectrometry, a common ionization technique, subjects a molecule to a high-energy electron beam. This process not only ionizes the molecule to form a molecular ion (M⁺˙) but also imparts excess energy, causing it to break apart into smaller, characteristic fragment ions. The resulting mass spectrum is a fingerprint of the molecule, with the mass-to-charge ratio (m/z) of the ions plotted against their relative abundance. The stability of the resulting carbocations and radical species governs the fragmentation pathways, providing valuable clues about the molecule's structure.[1]

For aromatic and heterocyclic compounds like indole derivatives, the stable ring system often remains intact, leading to a prominent molecular ion peak. However, substituents on the ring significantly influence the fragmentation pathways.

The Unsubstituted Core: Mass Spectrum of Indole-3-carboxaldehyde

To appreciate the influence of the chloro-substituent, we first consider the fragmentation of the parent molecule, indole-3-carboxaldehyde. The molecular weight of indole-3-carboxaldehyde (C₉H₇NO) is 145.16 g/mol .[2]

The EI mass spectrum of indole-3-carboxaldehyde is characterized by a prominent molecular ion peak at m/z 145. Key fragmentation steps include:

  • Loss of a hydrogen atom (-H˙): This leads to a stable [M-H]⁺ ion at m/z 144.

  • Loss of carbon monoxide (-CO): The aldehyde group readily loses CO, resulting in a fragment at m/z 117, corresponding to the indole cation.

  • Loss of the formyl group (-CHO˙): Cleavage of the C-C bond between the indole ring and the aldehyde group gives rise to a fragment at m/z 116.

  • Ring fragmentation: Further fragmentation of the indole ring can lead to smaller ions, such as the characteristic ion at m/z 89, resulting from the loss of HCN from the m/z 116 fragment.[3]

The Halogen's Signature: Interpreting the Mass Spectrum of 5-Chloroindole-3-carboxaldehyde

The introduction of a chlorine atom at the 5-position of the indole ring introduces distinct features to the mass spectrum. The molecular formula of 5-Chloroindole-3-carboxaldehyde is C₉H₆ClNO, with a molecular weight of approximately 179.60 g/mol .[1]

Key Predicted Features:

  • Isotopic Pattern of the Molecular Ion: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in a characteristic isotopic pattern for the molecular ion. We expect to see a molecular ion peak (M⁺˙) at m/z 179 (containing ³⁵Cl) and an M+2 peak at m/z 181 (containing ³⁷Cl) with a relative intensity of about one-third of the M⁺˙ peak. This isotopic signature is a strong indicator of the presence of one chlorine atom in the molecule.

  • Primary Fragmentation Pathways: The fragmentation of 5-Chloroindole-3-carboxaldehyde is expected to follow pathways analogous to the unsubstituted indole-3-carboxaldehyde, with the added possibility of chlorine-related fragmentations.

    • Loss of a Hydrogen Atom ([M-H]⁺): A peak at m/z 178 (and a corresponding M+2 peak at m/z 180) is anticipated due to the loss of a hydrogen radical.

    • Loss of the Formyl Group ([M-CHO]⁺): Cleavage of the aldehyde group would result in a significant peak at m/z 150 (and m/z 152), corresponding to the 5-chloroindole cation.

    • Loss of Carbon Monoxide ([M-CO]⁺˙): Decarbonylation is a common fragmentation for aldehydes, leading to a radical cation at m/z 151 (and m/z 153).

    • Loss of a Chlorine Atom ([M-Cl]⁺): A crucial fragmentation pathway for halogenated aromatic compounds is the loss of the halogen atom. This would result in a peak at m/z 144, corresponding to the indole-3-carboxaldehyde cation radical.

    • Loss of HCl ([M-HCl]⁺˙): Elimination of a neutral HCl molecule could also occur, leading to a fragment at m/z 143.

Table 1: Predicted Key Fragment Ions in the EI Mass Spectrum of 5-Chloroindole-3-carboxaldehyde

m/z (for ³⁵Cl)m/z (for ³⁷Cl)Proposed Fragment StructureFragmentation Pathway
179181[C₉H₆ClNO]⁺˙Molecular Ion (M⁺˙)
178180[C₉H₅ClNO]⁺[M-H]⁺
151153[C₈H₆ClN]⁺˙[M-CO]⁺˙
150152[C₈H₅ClN]⁺[M-CHO]⁺
144-[C₉H₆NO]⁺[M-Cl]⁺
143-[C₉H₅NO]⁺˙[M-HCl]⁺˙
116-[C₈H₆N]⁺[M-Cl-CO]⁺ or [M-CHO-Cl]⁺
89-[C₇H₅]⁺[M-Cl-CO-HCN]⁺

Visualizing the Fragmentation Cascade

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways for 5-Chloroindole-3-carboxaldehyde.

M [C₉H₆ClNO]⁺˙ m/z 179/181 M_H [C₉H₅ClNO]⁺ m/z 178/180 M->M_H - H˙ M_CO [C₈H₆ClN]⁺˙ m/z 151/153 M->M_CO - CO M_CHO [C₈H₅ClN]⁺ m/z 150/152 M->M_CHO - CHO˙ M_Cl [C₉H₆NO]⁺ m/z 144 M->M_Cl - Cl˙ M_HCl [C₉H₅NO]⁺˙ m/z 143 M->M_HCl - HCl M_Cl_CO [C₈H₆N]⁺ m/z 116 M_Cl->M_Cl_CO - CO M_Cl_CO_HCN [C₇H₅]⁺ m/z 89 M_Cl_CO->M_Cl_CO_HCN - HCN

Caption: Predicted EI-MS fragmentation of 5-Chloroindole-3-carboxaldehyde.

A Comparative Perspective: Alternative Analytical Techniques

While mass spectrometry provides invaluable structural data, a comprehensive characterization often involves orthogonal analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the complete chemical structure of a molecule.[4] For 5-Chloroindole-3-carboxaldehyde, NMR would confirm the substitution pattern on the indole ring and the presence of the aldehyde group through characteristic chemical shifts and coupling constants.

Infrared (IR) Spectroscopy: IR spectroscopy is adept at identifying functional groups within a molecule. The IR spectrum of 5-Chloroindole-3-carboxaldehyde would exhibit characteristic absorption bands for the N-H stretch of the indole ring, the C=O stretch of the aldehyde, and C-Cl stretching vibrations, providing complementary information to the mass spectrum.

Table 2: Comparison of Analytical Techniques for the Structural Elucidation of 5-Chloroindole-3-carboxaldehyde

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight, elemental formula (high resolution), fragmentation pattern for structural clues.High sensitivity, small sample requirement, provides connectivity information.Isomers can be difficult to distinguish, fragmentation can be complex.
Nuclear Magnetic Resonance (NMR) Detailed connectivity of atoms, stereochemistry.Unambiguous structure determination.Lower sensitivity than MS, larger sample amount needed, can be time-consuming.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, non-destructive, provides a molecular "fingerprint".Does not provide information on molecular weight or the overall carbon skeleton.

Experimental Protocol: Electron Impact Mass Spectrometry

For researchers looking to acquire the mass spectrum of 5-Chloroindole-3-carboxaldehyde, the following general protocol for a standard EI-MS experiment can be followed:

  • Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, select an appropriate column and temperature program to ensure good separation and peak shape.

  • Ionization: Utilize a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Analysis: Analyze the resulting spectrum for the molecular ion peak, its isotopic pattern, and the major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern and available library data.

Conclusion

The interpretation of the mass spectrum of 5-Chloroindole-3-carboxaldehyde is a systematic process that combines the fundamental principles of mass spectrometry with a knowledge of the fragmentation behavior of indole derivatives and halogenated compounds. The presence of the chlorine atom provides a distinct isotopic signature that greatly aids in the identification of the molecular ion. By carefully analyzing the fragmentation pattern, researchers can deduce key structural features of the molecule. When used in conjunction with other analytical techniques like NMR and IR spectroscopy, a complete and confident structural elucidation can be achieved, which is paramount in the rigorous field of drug development and chemical research.

References

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Comparative Reactivity Guide: 5-Chloro- vs. 5-Bromoindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of indole-based pharmacophores, the choice between 5-chloroindole-3-carboxaldehyde (5-Cl-I3C) and 5-bromoindole-3-carboxaldehyde (5-Br-I3C) is rarely arbitrary. While they share the same core scaffold, their utility diverges sharply based on the intended downstream chemistry.

  • Select 5-Bromoindole-3-carboxaldehyde if your synthetic route involves transition-metal catalyzed cross-coupling (Suzuki, Heck, Buchwald) or lithium-halogen exchange at the C5 position. The C-Br bond is the "reactive handle."

  • Select 5-Chloroindole-3-carboxaldehyde if the halogen is intended as a permanent structural feature (metabolic blocking) or if you require a slightly more electrophilic aldehyde for condensation reactions without risking competitive oxidative addition under standard Pd-catalysis conditions.

Structural & Electronic Analysis

To understand the reactivity differences, we must look at the bond parameters and electronic effects.

Physicochemical Comparison[1]
Property5-Chloroindole-3-carboxaldehyde5-Bromoindole-3-carboxaldehydeImpact on Reactivity
MW 179.60 g/mol 224.05 g/mol Br adds significant mass; affects atom economy.
C-X Bond Length ~1.74 Å~1.89 ÅLonger C-Br bond is weaker and more labile.
C-X BDE ~95 kcal/mol~80 kcal/molCritical: Lower BDE makes Br accessible for Pd(0) insertion.
Electronegativity 3.16 (Pauling)2.96 (Pauling)Cl is more withdrawing; aldehyde is slightly more activated.
LogP (Calc) ~2.3~2.6Br is more lipophilic; lower aqueous solubility.
The Reactivity Divergence

The following diagram illustrates how the choice of halogen dictates the available chemical space.

ReactivityLandscape Start Indole-3-carboxaldehyde Scaffold Br_Path 5-Bromo (5-Br-I3C) Start->Br_Path Cl_Path 5-Chloro (5-Cl-I3C) Start->Cl_Path Suzuki Pd-Catalyzed Coupling (Suzuki/Heck) Br_Path->Suzuki High Reactivity (Standard Ligands) Li_Ex Lithium-Halogen Exchange Br_Path->Li_Ex Fast Exchange (-78°C) Condensation Aldehyde Condensation (Knoevenagel/Schiff) Br_Path->Condensation Standard Rate Cl_Path->Suzuki Inert/Slow (Requires Specialized Ligands) Cl_Path->Li_Ex Difficult (Radical pathways) Cl_Path->Condensation Slightly Faster (Electronic Activation)

Figure 1: Reactivity landscape showing the orthogonal utility of the 5-Br and 5-Cl analogs.

Deep Dive: Metal-Catalyzed Cross-Coupling

This is the primary differentiator. The 5-Br-I3C analog is the gold standard for C5 functionalization.

Mechanistic Insight: Oxidative Addition

The rate-limiting step in most Suzuki-Miyaura couplings involving electron-rich heterocycles (like indoles) is the oxidative addition of the Pd(0) species into the C-Halogen bond.

  • 5-Br-I3C: The C-Br bond energy (~80 kcal/mol) is sufficiently low for facile insertion by standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2.

  • 5-Cl-I3C: The C-Cl bond (~95 kcal/mol) presents a high kinetic barrier. Under standard conditions (80°C, carbonate base), the 5-Cl bond remains intact. This allows 5-Cl-I3C to be used in reactions where other parts of the molecule are modified, preserving the chlorine for metabolic stability in the final drug candidate.

Experimental Protocol: Suzuki Coupling of 5-Br-I3C

Use this protocol to install aryl groups at the 5-position.

Reagents:

  • 5-Bromoindole-3-carboxaldehyde (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl2[1][2][3]·DCM (0.05 equiv)

  • K2CO3 (2.0 equiv, 2M aqueous)

  • Solvent: 1,4-Dioxane

Workflow:

  • Degassing: Charge a reaction vial with 5-Br-I3C (224 mg, 1 mmol), arylboronic acid (1.2 mmol), and Pd catalyst (41 mg). Seal and purge with Argon for 5 minutes. Critical: Oxygen poisons the Pd(0) species.

  • Solvation: Add degassed 1,4-Dioxane (5 mL) and 2M K2CO3 (1 mL).

  • Reaction: Heat to 90°C for 4-6 hours.

    • Monitoring: TLC (Hexane/EtOAc 1:1). 5-Br starting material (Rf ~0.4) should disappear; fluorescent product appears.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography.

Performance Note: If using 5-Cl-I3C in this protocol, <5% conversion is expected. To couple the Chloro-analog, you must switch to electron-rich, bulky ligands like XPhos or SPhos and raise the temperature to 110°C [1].

Deep Dive: Aldehyde Condensation (Knoevenagel)[5][6]

When the reaction target is the C3-formyl group (aldehyde), the halogen acts as an electronic tuner.

Electronic Effects (Hammett Analysis)

The aldehyde reactivity is governed by the electrophilicity of the carbonyl carbon.

  • Inductive Effect (-I): Both Cl and Br are electron-withdrawing.[4] Cl is more electronegative (

    
    ) than Br (
    
    
    
    ).
  • Resonance Effect (+R): Both halogens can donate electrons into the ring, but this is generally weaker than the inductive withdrawal for halogens.

  • Net Result: 5-Cl-I3C is slightly more electron-deficient than 5-Br-I3C. Consequently, the aldehyde in 5-Cl-I3C is slightly more reactive toward nucleophiles (active methylenes, amines). However, 5-Br-I3C is often preferred if the product needs to precipitate out of solution, as bromo-derivatives generally have lower solubility limits.

Experimental Protocol: Knoevenagel Condensation

Applicable to both 5-Cl and 5-Br analogs.

Reagents:

  • 5-Chloroindole-3-carboxaldehyde (or 5-Br analog) (1.0 equiv)

  • Malononitrile (1.1 equiv)

  • Catalyst: Piperidine (0.1 equiv)

  • Solvent: Ethanol (Absolute)

Workflow:

  • Setup: Dissolve the aldehyde (1 mmol) in Ethanol (5 mL) at room temperature.

  • Addition: Add malononitrile (73 mg, 1.1 mmol).

  • Catalysis: Add piperidine (10 µL) dropwise.

  • Observation: The reaction is often rapid. A precipitate (the benzylidene product) typically forms within 15–30 minutes.

  • Completion: Stir for 2 hours to ensure maximum yield.

  • Isolation: Filter the solid. Wash with cold ethanol.

Why this works: The electron-withdrawing nature of the indole C5-halogen stabilizes the transition state slightly better than a naked indole, but the difference between Cl and Br yields is statistically negligible (>90% for both) [2].

Decision Matrix

Use this table to select the correct starting material for your campaign.

Intended TransformationPreferred ReagentReason
Suzuki/Heck Coupling 5-Bromo Facile oxidative addition with standard Pd catalysts.
Lithium-Halogen Exchange 5-Bromo Clean exchange with n-BuLi at -78°C. Cl requires radical conditions.
Schiff Base Formation 5-Chloro Slightly faster kinetics; cheaper starting material.
Metabolic Blocking 5-Chloro C-Cl bond is robust against P450 oxidation and chemically inert.
Crystallization Driven 5-Bromo Higher MW and lipophilicity often aid in crystallizing intermediates.

References

  • Guram, A. S., et al. (2004). "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry.

  • Jones, G. (2011). "The Knoevenagel Condensation."[5][6][7] Organic Reactions.[2][3][6]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

  • PubChem. (2025). "5-Bromoindole-3-carboxaldehyde Compound Summary."

Sources

A Comparative Guide to the Synthesis of 5-Chloroindole-3-carboxaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Chloroindole-3-carboxaldehyde is a pivotal intermediate in the synthesis of a multitude of pharmacologically active compounds, including anti-cancer agents, antivirals, and treatments for neurological disorders. The strategic introduction of the formyl group at the C3 position of the 5-chloroindole scaffold is a critical transformation, and the efficiency, scalability, and environmental impact of the chosen synthetic route are of paramount importance in both academic research and industrial drug development. This guide provides a comparative analysis of established and contemporary methods for the synthesis of 5-Chloroindole-3-carboxaldehyde, offering insights into the underlying mechanisms, detailed experimental protocols, and a critical evaluation of their respective advantages and limitations.

Classical Approaches: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction has long been the workhorse for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[1] This method's reliability and predictability have cemented its place in the synthetic chemist's toolbox.

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an activating agent such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃). This electrophilic species then attacks the electron-rich C3 position of the indole ring. The resulting iminium ion intermediate is subsequently hydrolyzed during workup to yield the desired aldehyde.

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + PCl₃ PCl3 PCl₃ Indole 5-Chloroindole Intermediate Iminium Ion Intermediate Indole->Intermediate + Vilsmeier Reagent Product 5-Chloroindole-3-carboxaldehyde Intermediate->Product + Hydrolysis Hydrolysis Hydrolysis (NaOH, H₂O)

Caption: Vilsmeier-Haack Reaction Pathway for 5-Chloroindole-3-carboxaldehyde Synthesis.

Experimental Protocol: Vilsmeier-Haack Synthesis

The following protocol is a well-established procedure for the synthesis of 5-Chloroindole-3-carboxaldehyde.[2]

Materials:

  • 5-Chloroindole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus trichloride (PCl₃)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Crushed ice

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of dimethylformamide (20 mL) cooled to 0 °C, slowly add phosphorus trichloride (4.6 mL, 49 mmol) dropwise.

  • After the addition is complete, continue stirring the reaction mixture for an additional 10 minutes at 0 °C to ensure the complete formation of the Vilsmeier reagent.

  • Slowly add a solution of 5-chloroindole (5.0 g, 33 mmol) dissolved in dimethylformamide (5 mL) to the reaction mixture dropwise.

  • After the addition, heat the reaction mixture to 40°C and maintain this temperature for 45 minutes.

  • Cool the mixture to room temperature and then carefully add a solution of sodium hydroxide (5.9 g, 148 mmol) in water (20 mL).

  • Heat the mixture to 50°C for 10 minutes, then cool back to room temperature.

  • Pour the reaction mixture into crushed ice (100 mL) to precipitate the product.

  • Collect the precipitate by filtration.

  • Recrystallize the crude product from methanol to obtain pure 5-Chloroindole-3-carboxaldehyde as a white solid.

Expected Yield: Approximately 59%.[2]

Modern Alternatives: Greener and More Efficient Syntheses

While the Vilsmeier-Haack reaction is robust, concerns over the use of hazardous reagents like POCl₃ and PCl₃, and the generation of significant waste, have driven the development of more sustainable and efficient alternatives.

Visible-Light-Promoted Photochemical Formylation

A significant advancement in indole formylation is the use of visible-light photoredox catalysis. This approach offers a milder and more environmentally friendly alternative to classical methods.

This method utilizes a photoredox catalyst, such as Eosin Y, which becomes excited upon absorption of visible light.[3] The excited catalyst can then engage in electron transfer processes. In a common pathway, the excited catalyst oxidizes an amine, such as tetramethylethylenediamine (TMEDA), which serves as the carbon source. The resulting radical cation can then undergo further transformations to generate a formylating agent that reacts with the indole.

Photochemical_Formylation EosinY Eosin Y Excited_EosinY Eosin Y* EosinY->Excited_EosinY Light Visible Light (Blue LED) Formyl_Source Formylating Species Excited_EosinY->Formyl_Source + TMEDA (oxidation) TMEDA TMEDA Indole 5-Chloroindole Product 5-Chloroindole-3-carboxaldehyde Indole->Product + Formylating Species

Caption: Simplified Mechanism of Visible-Light-Promoted Indole Formylation.

A study has reported the successful C-3 formylation of 5-chloroindole using Eosin Y as the photoredox catalyst.[3]

Key Reaction Conditions:

  • Catalyst: Eosin Y

  • Carbon Source: Tetramethylethylenediamine (TMEDA)

  • Oxidant: Air

  • Solvent: Acetonitrile and water mixture

  • Light Source: Blue LEDs

  • Additives: Potassium iodide

Under these mild conditions, 5-Chloroindole-3-carboxaldehyde was obtained in a 73% yield .[3]

Boron-Catalyzed Formylation

Recent research has highlighted the efficacy of boron-based catalysts for the electrophilic functionalization of indoles.[4][5] This approach offers a rapid and efficient route to 3-formylindoles under mild conditions.

In this method, a boron catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂), activates a formyl source, typically trimethyl orthoformate (TMOF).[4][5] The activated species then acts as an electrophile, attacking the C3 position of the indole. The reaction is often rapid, proceeding at ambient temperature.

Boron_Catalyzed_Formylation TMOF Trimethyl Orthoformate (TMOF) Electrophile Activated Formylating Agent TMOF->Electrophile + BF₃·OEt₂ BF3 BF₃·OEt₂ Indole 5-Chloroindole Product 5-Chloroindole-3-carboxaldehyde Indole->Product + Activated Agent

Caption: Boron-Catalyzed Formylation of 5-Chloroindole.

This method presents several key advantages:[4][5]

  • Operational Simplicity: The reaction is typically straightforward to set up.

  • Inexpensive and Readily Available Reagents: Both the boron catalyst and the formyl source are common laboratory chemicals.

  • Mild Reaction Conditions: The reaction proceeds at ambient temperature.

  • Short Reaction Times: Formylation is often complete within minutes.

  • Broad Substrate Tolerance: The method is compatible with a wide range of functional groups.

  • Scalability: The reaction can be readily scaled up.

While a specific yield for 5-chloroindole was not found in the initial search, the broad substrate tolerance reported suggests it would be a suitable substrate.[4][5]

Comparative Analysis of Synthesis Methods

Parameter Vilsmeier-Haack Reaction Visible-Light Photochemical Formylation Boron-Catalyzed Formylation
Yield ~59%[2]73%[3]High (reported for various indoles)[4][5]
Reagents PCl₃/POCl₃, DMFEosin Y, TMEDA, AirBF₃·OEt₂, TMOF
Reaction Conditions 0°C to 50°CAmbient temperature, Blue LED irradiationAmbient temperature
Reaction Time Several hoursVaries (can be hours)Minutes[4][5]
Scalability Well-established for large scalePotentially scalableReported to be scalable[4][5]
Environmental Impact High (uses hazardous reagents, generates waste)Low (uses light, air as oxidant)Moderate (uses organic solvent)
Safety Concerns Use of corrosive and toxic PCl₃/POCl₃General lab safety for photochemical reactionsHandling of Lewis acidic boron trifluoride

Selecting the Optimal Synthesis Method: A Decision Workflow

The choice of synthesis method will depend on the specific requirements of the research or development project. The following workflow can guide the decision-making process.

Decision_Workflow Start Project Requirements High_Yield Is highest yield the primary concern? Start->High_Yield Green_Chemistry Are 'Green Chemistry' principles a priority? High_Yield->Green_Chemistry No Photochemical Select Visible-Light Photochemical Method (High yield, environmentally friendly) High_Yield->Photochemical Yes Speed_Scalability Is speed and scalability crucial? Green_Chemistry->Speed_Scalability No Green_Chemistry->Photochemical Yes Vilsmeier Consider Vilsmeier-Haack (Well-established, reliable) Speed_Scalability->Vilsmeier No Boron Choose Boron-Catalyzed Method (Rapid, scalable, mild conditions) Speed_Scalability->Boron Yes

Caption: Decision workflow for selecting a synthesis method for 5-Chloroindole-3-carboxaldehyde.

Conclusion

The synthesis of 5-Chloroindole-3-carboxaldehyde can be achieved through various methodologies, each with its own set of strengths and weaknesses. The classical Vilsmeier-Haack reaction remains a viable and well-understood option. However, for researchers and drug development professionals seeking higher yields, milder reaction conditions, and a reduced environmental footprint, modern approaches such as visible-light-promoted photochemical formylation and boron-catalyzed methods offer compelling advantages. The selection of the most appropriate synthetic route should be guided by a careful consideration of project-specific priorities, including yield, scalability, cost, and commitment to sustainable chemistry principles.

References

  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • MDPI. Twice as Nice: The Duff Formylation of Umbelliferone Revised. Molecules. 2021; 26(24):7553. Available at: [Link]

  • Google Patents. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • Scientific Research Publishing. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry. 2013; 3(3A): 1-7. Available at: [Link]

  • ResearchGate. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. 2015; 4(8): 428-443. Available at: [Link]

  • Organic Chemistry Portal. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Available at: [Link]

  • ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry. 2017; 60(5): 723-751. Available at: [Link]

  • RepHip UNR. A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry. 2016; 14(43): 10263-10270. Available at: [Link]

  • Organic Chemistry Portal. Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst. Available at: [Link]

  • Wikipedia. Reimer–Tiemann reaction. Available at: [Link]

  • National Center for Biotechnology Information. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. 2025; 10(20): 20497–20508. Available at: [Link]

  • ResearchGate. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. 2025; 10(20): 20497-20508. Available at: [Link]

  • Royal Society of Chemistry. Synthetic applications of eosin Y in photoredox catalysis. Chemical Communications. 2014; 50(44): 5780-5792. Available at: [Link]

  • Cambridge University Press. Duff Reaction. In: Name Reactions in Organic Synthesis. 2005: 158-160. Available at: [Link]

  • Sciencemadness.org. The Reimer-Tiemann Reaction. Available at: [Link]

  • National Center for Biotechnology Information. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules. 2023; 28(15): 5796. Available at: [Link]

  • University of Massachusetts Boston. Experiment 10: Grignard Reagent Preparation and Reaction. Available at: [https://www.umb.edu/editor_uploads/images/faculty_staff/william_al बच्चा/CHEM-333_Experiment_10-_Grignard_Reagent_Preparation_and_Reaction.pdf]([Link] बच्चा/CHEM-333_Experiment_10-_Grignard_Reagent_Preparation_and_Reaction.pdf)

  • National Center for Biotechnology Information. Neutral-Eosin-Y-Photocatalyzed Silane Chlorination Using Dichloromethane. Angewandte Chemie International Edition. 2019; 58(36): 12580–12584. Available at: [Link]

  • Cambridge University Press. Reimer-Tiemann Reaction. In: Name Reactions in Organic Synthesis. 2005: 355-357. Available at: [Link]

  • The ScholarShip. The Duff Reaction: Researching A Modification. 2018. Available at: [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]

  • Royal Society of Chemistry. Ag(i)-catalyzed cyclization of o-alkynylacetophenones facilitated through acetal formation: synthesis of C3-naphthyl indole derivatives. Organic & Biomolecular Chemistry. 2018; 16(34): 6213-6217. Available at: [Link]

  • ACS Publications. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. 2025; 10(20): 20497-20508. Available at: [Link]

  • L.S.College, Muzaffarpur. Reimer–Tiemann reaction. 2021. Available at: [Link]

  • RSC Publishing. Synthetic applications of eosin Y in photoredox catalysis. Chemical Communications. 2014; 50(44): 5780-5792. Available at: [Link]

  • ResearchGate. Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. 2009. Available at: [Link]

  • AIR Unimi. Supported Eosin Y as a Photocatalyst for C-H Arylation of Furan in Batch and Flow. Molecules. 2022; 27(16): 5096. Available at: [Link]

  • Beilstein Journals. Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry. 2024; 20: 598-616. Available at: [Link]

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A Senior Application Scientist's Guide to Validating the Purity of 5-Chloroindole-3-carboxaldehyde with HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. 5-Chloroindole-3-carboxaldehyde, a key building block in the synthesis of various pharmacologically active compounds, is no exception.[1][2][3] Its purity can significantly impact reaction yields, impurity profiles of final products, and ultimately, the safety and efficacy of a potential drug candidate. This guide provides an in-depth, scientifically grounded protocol for the validation of 5-Chloroindole-3-carboxaldehyde purity using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, a widely adopted and robust analytical technique.[4][5]

This document moves beyond a simple recitation of steps. It delves into the rationale behind the experimental design, ensuring a self-validating system that aligns with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). All methodologies are presented with in-text citations to authoritative sources, culminating in a comprehensive reference list.

The "Why": Foundational Importance of Purity Analysis

5-Chloroindole-3-carboxaldehyde is a derivative of indole, a heterocyclic compound prevalent in many natural and synthetic bioactive molecules.[1][3] The synthetic route to this aldehyde, often involving the Vilsmeier-Haack reaction, can introduce impurities such as the starting material (5-chloroindole), residual solvents (like dimethylformamide), and other reaction byproducts.[6] The presence of these impurities, even in trace amounts, can have cascading effects on downstream applications. Therefore, a validated analytical method to precisely quantify the purity of 5-Chloroindole-3-carboxaldehyde is not just a quality control measure but a critical component of the scientific process.

Method Development: A Rationale-Driven Approach

The choice of HPLC-UV for this analysis is predicated on its high resolving power, sensitivity, and quantitative accuracy for chromophoric compounds like 5-Chloroindole-3-carboxaldehyde.[4] The indole ring system and the carboxaldehyde group both contribute to its UV absorbance, making it an ideal candidate for this detection method.

2.1. The Stationary Phase: Choosing the Right Column

A reversed-phase (RP) C18 column is the workhorse of HPLC and is the logical starting point for this analysis.[4][7] The nonpolar nature of the C18 stationary phase provides excellent retention for the moderately polar 5-Chloroindole-3-carboxaldehyde, allowing for effective separation from both more polar and less polar impurities. A standard column dimension (e.g., 150 mm x 4.6 mm, 5 µm particle size) offers a good balance between resolution, analysis time, and backpressure.[7]

2.2. The Mobile Phase: Optimizing the Separation

The mobile phase composition is critical for achieving optimal separation. A gradient elution with a mixture of an aqueous buffer and an organic solvent is typically employed for purity analysis to ensure the elution of all potential impurities with varying polarities.

  • Aqueous Component: A slightly acidic buffer, such as 0.1% trifluoroacetic acid (TFA) or a phosphate buffer at pH 3, is recommended. The acidic conditions suppress the ionization of any acidic or basic functional groups on the analyte and potential impurities, leading to sharper, more symmetrical peaks.[8]

  • Organic Component: Acetonitrile is a common choice due to its low UV cutoff and viscosity. Methanol can also be used, but acetonitrile often provides better peak shape for heterocyclic compounds.[9]

A typical starting gradient might be 50:50 (v/v) of acetonitrile and the aqueous buffer, which can then be optimized to improve the resolution between the main peak and any closely eluting impurities.[10]

2.3. UV Detection: Selecting the Optimal Wavelength

To determine the optimal UV detection wavelength, a UV scan of a standard solution of 5-Chloroindole-3-carboxaldehyde in the mobile phase should be performed. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity for the analyte. For indole derivatives, this is often in the range of 270-290 nm.[10][11]

Experimental Protocols: A Step-by-Step Guide to Validation

The validation of the analytical method is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability of the results.[12][13][14]

3.1. System Suitability

Before any sample analysis, the performance of the HPLC system must be verified. This is achieved by injecting a standard solution of 5-Chloroindole-3-carboxaldehyde multiple times (typically 5 or 6).

  • Procedure:

    • Prepare a standard solution of 5-Chloroindole-3-carboxaldehyde at a concentration of approximately 0.1 mg/mL in the mobile phase.

    • Inject the standard solution six times.

    • Evaluate the following parameters:

      • Peak Area Repeatability: The relative standard deviation (RSD) of the peak areas should be less than 2.0%.

      • Retention Time Repeatability: The RSD of the retention times should be less than 1.0%.

      • Tailing Factor (Asymmetry Factor): The tailing factor should be between 0.8 and 1.5.

      • Theoretical Plates (N): The number of theoretical plates should be greater than 2000.

3.2. Standard and Sample Preparation

  • Standard Preparation: Accurately weigh a known amount of a high-purity reference standard of 5-Chloroindole-3-carboxaldehyde and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution. Further dilute the stock solution with the mobile phase to create a series of calibration standards.

  • Sample Preparation: Accurately weigh a sample of the 5-Chloroindole-3-carboxaldehyde to be tested and prepare a solution in the same manner as the standard.

3.3. HPLC-UV Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Reporting Standard Reference Standard Preparation HPLC HPLC System Standard->HPLC Sample Test Sample Preparation Sample->HPLC UV UV Detector HPLC->UV Data Data Acquisition UV->Data Integration Peak Integration Data->Integration Calculation Purity Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for HPLC-UV purity analysis.

Method Validation: Demonstrating Fitness for Purpose

The following validation parameters are assessed to demonstrate that the analytical procedure is suitable for its intended purpose.[15]

4.1. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[16][17]

  • Procedure:

    • Analyze a blank (mobile phase).

    • Analyze a solution of the 5-Chloroindole-3-carboxaldehyde reference standard.

    • Analyze a sample of the 5-Chloroindole-3-carboxaldehyde.

    • If available, analyze samples spiked with known impurities.

  • Acceptance Criteria: The peak for 5-Chloroindole-3-carboxaldehyde should be well-resolved from any other peaks in the chromatogram. The peak purity can be further confirmed using a photodiode array (PDA) detector.

4.2. Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure:

    • Prepare a series of at least five standard solutions of 5-Chloroindole-3-carboxaldehyde covering a range from 50% to 150% of the expected sample concentration.

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be greater than 0.999.

4.3. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare spiked samples by adding known amounts of the 5-Chloroindole-3-carboxaldehyde reference standard to a sample of known purity at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration).

    • Analyze each spiked sample in triplicate.

  • Acceptance Criteria: The percent recovery should be within 98.0% to 102.0%.[9]

4.4. Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay Precision):

    • Procedure: Analyze six replicate samples of 5-Chloroindole-3-carboxaldehyde at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The RSD of the purity values should be less than 2.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD of the purity values should be less than 2.0%.

4.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

4.6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic)

  • Acceptance Criteria: The system suitability parameters should still be met, and the purity results should not be significantly affected.

Data Presentation: Clarity and Comparability

All quantitative data from the validation studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Summary of Method Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
System Suitability
Peak Area RSD≤ 2.0%
Retention Time RSD≤ 1.0%
Tailing Factor0.8 - 1.5
Theoretical Plates> 2000
Linearity
Correlation Coefficient (r²)≥ 0.999
Accuracy
% Recovery98.0% - 102.0%
Precision
Repeatability (RSD)≤ 2.0%
Intermediate Precision (RSD)≤ 2.0%
Robustness System suitability criteria met
Comparison with Alternative Methods

While HPLC-UV is a highly suitable method, it is important to understand its performance in the context of other analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for purity analysis, especially for volatile impurities. However, 5-Chloroindole-3-carboxaldehyde has a relatively high melting point (213-216 °C), which may require derivatization for GC analysis to prevent thermal degradation in the injector port.[1][6]

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for qualitative analysis and can be used for a quick purity check.[18] However, it lacks the quantitative accuracy and resolution of HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be a powerful tool for purity determination without the need for a reference standard of the analyte. However, it is generally less sensitive than HPLC and may not be able to detect low-level impurities.

  • UV-Visible Spectrophotometry: While simple and rapid, UV-Vis spectrophotometry lacks the separatory power of chromatography and cannot distinguish between the analyte and any UV-active impurities.[10][19]

Table 2: Comparison of Analytical Techniques for Purity Determination

TechniqueAdvantagesDisadvantages
HPLC-UV High resolution, high sensitivity, quantitative accuracy, well-establishedRequires more expensive instrumentation and skilled operators
GC-MS Excellent for volatile impurities, provides structural informationMay require derivatization for non-volatile compounds, potential for thermal degradation
TLC Simple, rapid, low costQualitative or semi-quantitative at best, low resolution
NMR Absolute quantitation possible, provides structural informationLower sensitivity, may not detect trace impurities
UV-Vis Simple, rapid, low costLacks specificity, cannot separate analyte from impurities
Conclusion: A Validated Method for Confident Research

This guide has outlined a comprehensive and scientifically rigorous approach to validating an HPLC-UV method for determining the purity of 5-Chloroindole-3-carboxaldehyde. By following these detailed protocols and understanding the rationale behind each step, researchers can be confident in the quality of their starting materials, leading to more reliable and reproducible scientific outcomes. The validated method presented here is specific, linear, accurate, precise, and robust, making it an ideal tool for quality control in both academic and industrial settings.

References

  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. [Link]

  • ICH-Guidelines Q2(R1), Validation of Analytical Procedures: Text and Methodology. Scientific Research Publishing. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]

  • Colorimetric Determination of Indole using p-hydroxybenzaldehyde. International Journal of Engineering and Applied Sciences. [Link]

  • HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. Analytical Chemistry. [Link]

  • Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. ResearchGate. [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link]

  • indole-3-aldehyde. Organic Syntheses Procedure. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

  • 5-chloro-1H-indole-3-carbaldehyde | C9H6ClNO. PubChem. [Link]

  • Comparison of UV Spectrophotometric and HPLC Method for Estimating Canagliflozin in Bulk and Tablet Dosage Form. ResearchGate. [Link]

  • Heterocycles Structural Analysis in HPLC Method Development. LinkedIn. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • APPLICATION NOTES - HPLC. MicroSolv Technology Corporation. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC - NIH. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • A Review on combine study of UV spectroscopic and HPLC methods for simultaneous estimation. ResearchGate. [Link]

  • applications in HPLC in pharmaceutical analysis. ResearchGate. [Link]

  • FDA issues revised guidance for analytical method validation. ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]

  • Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds. PMC - NIH. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • Quality Guidelines. ICH. [Link]

  • HETEROCYCLIC COMPOUNDS. Uttarakhand Open University. [Link]

  • Using HPLC Analytics to Maximize Separation Purity. Patsnap Eureka. [Link]

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

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Safety Operating Guide

5-Chloroindole-3-carboxaldehyde: Proper Disposal & Handling Guide

[1][2]

Executive Summary (Immediate Action)

Do not dispose of 5-Chloroindole-3-carboxaldehyde (CAS: 827-01-0) in general trash or down the drain. [1]

  • Primary Hazard: Skin, eye, and respiratory irritant (H315, H319, H335).[1]

  • Waste Classification: Halogenated Organic Waste .[1][2][3][4][5] The presence of the chlorine atom on the indole ring mandates segregation from non-halogenated solvents/solids to prevent the formation of toxic byproducts (e.g., dioxins) during standard incineration.[1]

  • Immediate Spill Action: Dampen slightly to prevent dust, sweep up, and place in a sealed container labeled "Halogenated Solid Waste."[1]

Chemical Profile & Risk Assessment

Effective disposal requires understanding the chemical's behavior.[1] As an aldehyde-functionalized halogenated indole, this compound presents specific stability and reactivity profiles that dictate its handling.

Physiochemical Data
PropertyValueOperational Implication
CAS Number 827-01-0Unique identifier for waste manifests.[1][6]
Physical State Solid (Powder/Crystals)Dust generation is the primary exposure vector during transfer.[1]
Melting Point 213–216 °CThermally stable under normal storage; unlikely to melt during transport.[1]
Reactivity Air Sensitive (Aldehyde)Oxidation Risk: The aldehyde group (-CHO) can oxidize to the carboxylic acid (-COOH) upon prolonged air exposure.[1] Disposal of "old" stock often involves mixtures of the aldehyde and its acid derivative.[1]
Solubility Soluble in DMSO, DMF, MethanolWaste solutions are often mixed with these solvents.[1]
The "Why" Behind the Protocol
  • The Chlorine Factor: Standard laboratory incinerators often operate at temperatures optimized for carbon/hydrogen/oxygen compounds.[1] Burning chlorinated compounds in these systems can release corrosive hydrochloric acid (HCl) gas and, under specific conditions, polychlorinated dibenzodioxins (PCDDs).[1] Therefore, this compound must be routed to high-temperature halogen-specific incinerators.[1]

  • Aldehyde Reactivity: While generally stable, aldehydes can react with strong oxidizers.[1] Never consolidate this waste in containers holding oxidizing acids (e.g., Nitric Acid, Chromic Acid) to avoid exothermic reactions.[1]

Disposal Workflow (Decision Matrix)

The following logic gate ensures compliance with RCRA (Resource Conservation and Recovery Act) and local environmental standards.

DisposalWorkflowStartWaste Generation:5-Chloroindole-3-carboxaldehydeStateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid Waste(Pure Compound or Spill Debris)StateCheck->SolidWaste Powder/CrystalLiquidWasteLiquid Waste(Dissolved in Solvent)StateCheck->LiquidWaste SolutionSegregationCRITICAL STEP:Segregate into Halogenated Waste StreamSolidWaste->SegregationSolventCheckIdentify SolventLiquidWaste->SolventCheckHaloSolventHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HaloSolvent Contains HalogensNonHaloSolventNon-Halogenated Solvent(e.g., MeOH, DMSO)SolventCheck->NonHaloSolvent No HalogensHaloSolvent->SegregationNonHaloSolvent->Segregation *Compound introduces Halogens*ContainerContainer Selection:HDPE or Glass (Vapor Tight)Segregation->ContainerLabelingLabeling:'Hazardous Waste - Halogenated Organic'List: 5-Chloroindole-3-carboxaldehydeContainer->LabelingFinalTransfer to EHS/Disposal FacilityLabeling->Final

Figure 1: Decision tree for segregating 5-Chloroindole-3-carboxaldehyde waste. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the solute classifies the entire mixture as halogenated waste.[1]

Detailed Operational Procedures

Scenario A: Disposal of Solid Waste (Pure Compound)

Context: Expired shelf-life material or excess weighing solids.[1]

  • PPE Selection:

    • Gloves: Nitrile (minimum 0.11 mm thickness).[1]

    • Respiratory: N95 mask (minimum) or fume hood operation to prevent inhalation of irritant dust.[1]

    • Eye Protection: Safety glasses with side shields.[1]

  • Containerization:

    • Select a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1]

    • Expert Tip: Do not use metal containers if the compound has degraded to acidic byproducts, as this may cause corrosion.[1]

  • Labeling:

    • Apply a hazardous waste label.[1][2][3][5]

    • Constituents: Write "5-Chloroindole-3-carboxaldehyde".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[1]

  • Storage: Store in the Satellite Accumulation Area (SAA) until pickup. Keep container closed unless adding waste.[1][7]

Scenario B: Disposal of Liquid Waste (Solutions)

Context: Reaction mixtures or mother liquors containing the compound.[1]

  • Segregation Rule:

    • Even if the solvent is non-halogenated (e.g., Ethanol, DMSO), the solute (5-Chloroindole-3-carboxaldehyde) contains chlorine.[1]

    • Action: Pour this solution into the Halogenated Solvent Waste carboy.[1]

    • Why? If you pour this into the non-halogenated stream, you contaminate the entire non-halogenated drum, potentially resulting in rejection by the waste handler or fines for improper classification.[1]

  • Compatibility Check:

    • Ensure the waste carboy does not contain strong oxidizers or strong bases.[1][3][4] Aldehydes can undergo Cannizzaro reactions or oxidation in basic/oxidizing environments, potentially generating heat.[1]

Scenario C: Spill Management Protocol

Context: Accidental benchtop spill of solid powder.

  • Secure the Area: Alert nearby personnel.

  • Dust Control:

    • Do not dry sweep vigorously.[1] This generates airborne irritants.[1]

    • Cover the spill with a paper towel dampened with water or an inert absorbent (e.g., vermiculite).[1]

  • Collection:

    • Scoop the damp material into a disposable container or bag.[1]

    • Wipe the surface with soap and water to remove residues.[1][7][6]

  • Disposal: Place all cleanup materials (gloves, paper towels, scoop) into the Solid Hazardous Waste bin.

Regulatory & Ecological Context[1][3]

Ecological Impact

Halogenated indoles are generally considered toxic to aquatic life.[1]

  • Do not allow entry into drains, water courses, or soil.[1]

  • Bioaccumulation: While specific data on this exact derivative is limited, halogenated aromatics often exhibit higher lipophilicity (LogP) than their non-halogenated counterparts, increasing the risk of bioaccumulation in aquatic organisms.[1]

Regulatory Compliance (US/EU)
  • RCRA (USA): While not always explicitly P- or U-listed by specific CAS, it falls under the characteristic of toxicity and must be treated as hazardous waste.[1]

  • EU Waste Framework Directive: Classified under waste codes for "organic wastes containing dangerous substances."[1]

References

  • PubChem. (n.d.).[1] Compound Summary: 5-Chloroindole-3-carboxaldehyde.[1][6][8][9] National Library of Medicine.[1] Retrieved from [Link][1]

A Senior Application Scientist's Guide to Safely Handling 5-Chloroindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel compounds like 5-Chloroindole-3-carboxaldehyde is foundational to scientific advancement. However, with great potential comes the inherent responsibility of ensuring the utmost safety in our laboratories. This guide provides a comprehensive, experience-driven approach to handling 5-Chloroindole-3-carboxaldehyde, moving beyond a simple checklist to instill a deep understanding of why each safety measure is critical. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to maintain the integrity of your research.

Understanding the Hazard Profile of 5-Chloroindole-3-carboxaldehyde

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. 5-Chloroindole-3-carboxaldehyde is classified with the following primary hazards:

  • Skin Irritation (Category 2): Direct contact can cause skin irritation.[1]

  • Serious Eye Irritation (Category 2): Contact with the eyes can cause serious irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): Inhalation of dust may cause respiratory irritation.[1]

It is crucial to recognize that these are not mere warnings but indicators of potential harm that necessitate the stringent safety protocols outlined in this guide.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 5-Chloroindole-3-carboxaldehyde. The rationale behind each piece of equipment is rooted in preventing the specific hazards associated with this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesNitrile provides excellent resistance to a wide range of chemicals and is less likely to cause allergic reactions compared to latex. The use of gloves is essential to prevent skin contact and subsequent irritation.[2]
Eye Protection Chemical safety goggles or a face shieldStandard safety glasses do not provide a complete seal around the eyes. Goggles or a face shield are necessary to protect against airborne dust particles and accidental splashes, which can cause serious eye irritation.[1][2]
Respiratory Protection NIOSH-approved N95 dust mask or higherGiven that 5-Chloroindole-3-carboxaldehyde is a solid that can form dust and may cause respiratory irritation, a dust mask is recommended, especially when handling larger quantities or in areas with inadequate ventilation.[3]
Body Protection Laboratory coatA lab coat provides a removable barrier to protect your skin and clothing from spills and contamination.[2][3]

Expert Insight: The effectiveness of PPE is directly tied to its proper use. Always inspect gloves for tears before use and remove all PPE before leaving the laboratory to prevent the spread of contamination.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is fundamental to a safe laboratory environment.

Handling:
  • Work in a Well-Ventilated Area: Always handle 5-Chloroindole-3-carboxaldehyde in a chemical fume hood or a well-ventilated area to minimize the concentration of airborne dust.[1][4]

  • Avoid Dust Formation: This compound is a solid, and care should be taken to avoid generating dust during weighing and transfer.[1] Use techniques such as gentle scooping rather than pouring from a height.

  • Grounding: While not always necessary for small quantities, for larger amounts, consider grounding equipment to prevent static discharge, which can cause dust to become airborne.

  • Hygiene: Wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[1]

Storage:
  • Container: Keep the container tightly closed to prevent contamination and exposure to air.[1]

  • Location: Store in a cool, dry, and well-ventilated place away from incompatible materials.[1] Some sources recommend storage under an inert gas as the compound can be air-sensitive.

  • Security: For larger quantities, consider storing in a locked cabinet to control access.[1]

Emergency Procedures: A Plan for the Unexpected

Even with the best precautions, accidents can happen. A clear and practiced emergency plan is your best tool for mitigating the consequences.

First Aid Measures:
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[1]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If the person is not breathing, give artificial respiration. If symptoms persist, call a poison center or doctor.[1][5][6]
Ingestion Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek medical attention if you feel unwell.[1][5]
Spill Response Workflow:

In the event of a spill, a calm and methodical response is crucial. The following workflow is designed to guide you through the safe cleanup of a minor spill. For major spills, evacuate the area and contact your institution's emergency response team.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_disposal_reporting Disposal & Reporting alert Alert others in the area evacuate Evacuate immediate area if necessary alert->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with inert absorbent material ppe->contain sweep Gently sweep up the solid material contain->sweep container Place in a labeled, sealed container for disposal sweep->container decontaminate Decontaminate the spill area with soap and water container->decontaminate dispose Dispose of waste through approved channels decontaminate->dispose report Report the incident to your supervisor/safety officer dispose->report

Caption: Workflow for handling a minor chemical spill.

Spill Cleanup Steps:

  • Control and Contain: Prevent the spill from spreading by diking the area with an inert absorbent material like vermiculite or sand.[7][8]

  • Cleanup: Carefully sweep up the spilled solid, avoiding the creation of dust.[1][9] Place the material into a clearly labeled, sealable container for hazardous waste.[1][9]

  • Decontamination: Clean the spill area thoroughly with soap and water.[10] Collect all cleanup materials in a sealed bag for disposal as hazardous waste.[11]

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.[7]

Disposal Plan: Responsible Stewardship

Proper disposal of 5-Chloroindole-3-carboxaldehyde and any contaminated materials is a critical final step in the handling process.

  • Waste Collection: All waste containing 5-Chloroindole-3-carboxaldehyde, including contaminated PPE and cleanup materials, must be collected in a designated, properly labeled hazardous waste container.[1][11]

  • Disposal Route: The disposal of this chemical waste must be handled by a licensed and approved waste disposal company.[1][3] Do not dispose of this chemical down the drain or in regular trash.[1][12]

  • Regulatory Compliance: Ensure that all disposal practices are in strict accordance with local, state, and federal regulations.

By internalizing not just the "what" but the "why" of these safety protocols, you cultivate a culture of safety that extends beyond your own actions. This proactive approach to chemical handling is the hallmark of a responsible and effective scientist.

References

  • 5-Chloroindole-3-carboxaldehyde - SAFETY DATA SHEET. (n.d.).
  • Safety Data Sheet: Benzaldehyde - Carl ROTH. (2020, January 30).
  • 5-Chloroindole-3-carboxaldehyde 98 827-01-0 - Sigma-Aldrich. (n.d.).
  • Indole-3-carboxaldehyde (3-Formylindole) | Endogenous Metabolite | MedChemExpress. (n.d.).
  • 5-Chloroindole-3-carboxaldehyde 827-01-0 | TCI EUROPE N.V. (n.d.).
  • 5-Chloroindole-3-carboxaldehyde | 827-01-0 - ChemicalBook. (n.d.).
  • Formaldehyde Spill Protocol for Laboratory Personnel - Environmental Health & Safety. (n.d.).
  • 5-Chloroindole-3-carboxaldehyde 827-01-0 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
  • Indole-3-carboxaldehyde - Cayman Chemical. (2025, October 6).
  • 2-(4-Fluoro-phenyl)-indole-3-carbaldehyde - AK Scientific, Inc. (n.d.).
  • Safety Data Sheet: Indole-3-carboxaldehyde - Carl ROTH. (n.d.).
  • 3 - SAFETY DATA SHEET. (n.d.).
  • Indole-3-carboxaldehyde (Standard)-SDS-MedChemExpress. (2025, December 3).
  • Spill procedure: Clean-up guidance. (n.d.).
  • 5-Fluoro-1H-indole-3-carboxaldehyde - Apollo Scientific. (2023, July 5).
  • CHEMICAL SPILL PROCEDURES. (n.d.).
  • 2-CHLORO-1H-INDOLE-3-CARBALDEHYDE SDS, 5059-30-3 Safety Data Sheets - Echemi. (n.d.).
  • Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (2023, May).
  • Personal Protective Equipment for Chemical Handling | Safelyio. (2026, January 12).
  • Chemical Spill Procedures - Step By Step Guide - Chem Klean. (n.d.).
  • Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.